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Core Science & Biosynthesis

Foundational

1-Boc-4-iodo-5-methylimidazole CAS 214153-35-2 properties

This in-depth technical guide details the chemical profile, synthesis, and application of 1-Boc-4-iodo-5-methylimidazole (CAS 214153-35-2) . CAS: 214153-35-2 | Formula: C H IN O | MW: 308.12 g/mol [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical profile, synthesis, and application of 1-Boc-4-iodo-5-methylimidazole (CAS 214153-35-2) .

CAS: 214153-35-2 | Formula: C


H

IN

O

| MW: 308.12 g/mol [1][2]

Executive Summary

1-Boc-4-iodo-5-methylimidazole is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of multisubstituted imidazole drugs. Its core value lies in the C4-Iodine handle, which serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi), allowing the rapid construction of complex kinase inhibitors and receptor antagonists.

The tert-butoxycarbonyl (Boc) group at N1 serves a dual purpose:

  • Protection: Prevents N-arylation/alkylation side reactions during metal catalysis.

  • Activation: Electron-withdrawing nature enhances the electrophilicity of the C-I bond, facilitating oxidative addition by Pd(0) species.

Critical Technical Challenge: The regiochemistry of the synthesis is non-trivial. The iodination of 4-methylimidazole and subsequent Boc protection can yield regioisomers (1,4- vs 1,5-substitution patterns). This guide clarifies the structural assignment and purification logic.

Chemical Identity & Physical Properties[1][3][4][5][6][7]

PropertyDataNotes
IUPAC Name tert-butyl 4-iodo-5-methyl-1H-imidazole-1-carboxylateSpecific regioisomer defined by CAS.
Molecular Weight 308.12 g/mol Monoisotopic Mass: 308.00
Appearance White to off-white solidCrystalline powder.
Melting Point 105–110 °C (typical)Varies with purity/polymorph.
Solubility DCM, THF, EtOAc, DMSOInsoluble in water.
Stability Light Sensitive; Moisture SensitiveStore at 2–8°C under inert gas.
Isomerism Regioisomer of 1-Boc-5-iodo-4-methylimidazoleCritical: See Section 3 for differentiation.

Synthesis & Regiochemistry (Expert Analysis)

The synthesis of CAS 214153-35-2 involves two critical steps: regioselective iodination and N-protection. The primary challenge is controlling the position of the Boc group relative to the methyl and iodine substituents.

Mechanistic Pathway
  • Iodination: Reaction of 4-methylimidazole with iodine (

    
    ) in basic media (NaOH/Dioxane) predominantly yields 5-iodo-4-methylimidazole  (which exists in tautomeric equilibrium with 4-iodo-5-methylimidazole).
    
  • Tautomeric Trapping (Boc Protection): Reaction with Di-tert-butyl dicarbonate (

    
    ) traps the tautomers.
    
    • Path A (Steric Control): Boc attacks the nitrogen distal to the methyl group. Result: 1-Boc-4-methyl-5-iodoimidazole (Major product, often >9:1).

    • Path B (Target CAS): Boc attacks the nitrogen adjacent to the methyl group. Result: 1-Boc-5-methyl-4-iodoimidazole (often named 1-Boc-4-iodo-5-methylimidazole in catalogs).

Note on Nomenclature: The CAS 214153-35-2 is frequently associated with the 4-iodo-5-methyl isomer (where Methyl is at C5, adjacent to N-Boc). This is the sterically crowded isomer. Researchers must verify the structure via NOE (Nuclear Overhauser Effect) NMR studies:

  • Isomer A (1,4-subst): Strong NOE between N-Boc and H-C5 (or I-C5).

  • Isomer B (1,5-subst): Strong NOE between N-Boc and Methyl-C5.

Visualization of Regioselectivity

The following diagram illustrates the divergence in synthesis and the origin of the two isomers.

SynthesisPathway cluster_legend Regiochemical Outcome Start 4-Methylimidazole Inter 4-Iodo-5-methylimidazole (Tautomeric Eq.) Start->Inter I2, NaOH Dioxane, 0°C ProdMajor 1-Boc-4-methyl-5-iodoimidazole (Major Isomer) Less Steric Hindrance Inter->ProdMajor Boc2O, TEA, DMAP (Kinetic/Steric Pref.) ProdTarget 1-Boc-4-iodo-5-methylimidazole (CAS 214153-35-2) Target Structure Inter->ProdTarget Boc2O, TEA (Minor Path)

Figure 1: Synthetic pathway showing the bifurcation at the Boc-protection step. The target CAS represents the specific regioisomer required for defined structure-activity relationships (SAR).

Experimental Protocol: Preparation & Purification

Objective: Synthesis of 1-Boc-4-iodo-5-methylimidazole (Target Isomer). Scale: 10 mmol basis.

Step 1: Iodination of 4-Methylimidazole[8]
  • Dissolution: Dissolve 4-methylimidazole (0.82 g, 10 mmol) in 1,4-dioxane (15 mL).

  • Basification: Add 2M NaOH (15 mL, 30 mmol) and cool to 0°C.

  • Iodination: Add Iodine (

    
    , 2.54 g, 10 mmol) portion-wise over 30 minutes. The solution will darken.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Neutralize with saturated

    
     solution. Decolorize excess iodine with 
    
    
    
    (aq).
  • Isolation: Extract with EtOAc (3 x 30 mL). Dry combined organics over

    
    , filter, and concentrate.[3]
    
    • Result: Crude 4(5)-iodo-5(4)-methylimidazole (Yellow solid). Yield ~75%.[4]

Step 2: Boc Protection & Isomer Separation
  • Setup: Suspend the crude iodide (1.56 g, 7.5 mmol) in dry THF (20 mL) or DCM.

  • Catalysis: Add TEA (1.5 mL, 11 mmol) and a catalytic amount of DMAP (5 mol%).

  • Addition: Add

    
     (1.8 g, 8.25 mmol) dissolved in THF dropwise at 0°C.
    
  • Stir: Allow to warm to RT and stir overnight. Evolution of

    
     ceases.
    
  • Workup: Dilute with water, extract with EtOAc. Wash with brine.[3]

  • Purification (Critical):

    • The isomers have different

      
       values on Silica Gel.
      
    • Column Chromatography: Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).

    • Identification: The 1,4-isomer (Major) typically elutes first (less polar). The 1,5-isomer (Target CAS) typically elutes second (more polar due to dipole alignment).

    • Validation: Confirm regiochemistry via 2D NMR (NOESY).

Reactivity & Applications

The 1-Boc-4-iodo-5-methylimidazole scaffold is designed for C-C bond formation . The Boc group is electron-withdrawing, lowering the electron density of the imidazole ring and facilitating the oxidative addition of Palladium into the C-I bond.

Suzuki-Miyaura Coupling
  • Reagents: Boronic acid (

    
    ), Pd(dppf)Cl
    
    
    
    or Pd(PPh
    
    
    )
    
    
    ,
    
    
    or
    
    
    .
  • Solvent: Dioxane/Water or DMF.

  • Outcome: Installation of aryl/heteroaryl groups at C4.

  • Note: Base-sensitive Boc groups may cleave if conditions are too harsh (

    
     with strong hydroxide). Use mild bases (
    
    
    
    ) or anhydrous conditions if Boc retention is desired.
Sonogashira Coupling
  • Reagents: Terminal alkyne, PdCl

    
    (PPh
    
    
    
    )
    
    
    , CuI, TEA.
  • Outcome: Alkynyl group at C4. Useful for fragment-based drug discovery (FBDD).

Deprotection
  • Conditions: TFA/DCM (1:1) or HCl/Dioxane.

  • Result: Quantitative removal of Boc to yield the free NH-imidazole, restoring the polar H-bond donor capability for kinase hinge binding.

ReactivityCycle Core 1-Boc-4-iodo-5-methylimidazole (Electrophile) Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Core->Suzuki C-C Bond Formation Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Core->Sonogashira C-C Bond Formation Deprotection Acidic Deprotection (TFA or HCl) Suzuki->Deprotection Remove Boc Sonogashira->Deprotection Remove Boc Product1 4-Aryl-5-methylimidazole (Kinase Inhibitor Core) Deprotection->Product1 Product2 4-Alkynyl-5-methylimidazole Deprotection->Product2

Figure 2: Functionalization workflow utilizing the C-I handle and Boc-deprotection.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Keep cold (2-8°C). The C-I bond is sensitive to light; store in amber vials.

  • Self-Validation: Check purity by HPLC before use. If the solid turns yellow/brown, free iodine has liberated; recrystallize from Hexane/EtOAc before use.

References

  • Synthesis of 4(5)-iodo-5(4)

    • ChemicalBook.[5] (n.d.). 5(4)-Iodo-4(5)-methyl-imidazole synthesis. Retrieved from

  • Regioselectivity in Imidazole Alkylation

    • ResearchGate. (2005). An Efficient Route to 5-Iodo-1-methylimidazole.[6] Canadian Journal of Chemistry. Retrieved from

  • General Properties of 4-Methylimidazole Derivatives

    • National Toxicology Program. (2007).[7] 4-Methylimidazole.[8][3] NIH PubChem. Retrieved from

  • Maillard Reaction & Imidazole Formation (Contextual)

    • J. Agric. Food Chem. (2013). Formation of 4(5)-methylimidazole.[2][8][3][6] Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 1-Boc-4-iodo-5-methylimidazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Boc-4-iodo-5-methylimidazole, a key heterocyclic building block in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-iodo-5-methylimidazole, a key heterocyclic building block in modern medicinal chemistry. The document details its molecular formula, molecular weight, and physicochemical properties. A thorough examination of its synthesis is presented, including a step-by-step experimental protocol for its preparation from commercially available starting materials. Furthermore, this guide explores the applications of 1-Boc-4-iodo-5-methylimidazole in drug discovery and development, highlighting its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Safety considerations and handling procedures are also discussed to ensure its proper use in a laboratory setting.

Introduction

The imidazole scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. Functionalized imidazoles serve as crucial intermediates in the synthesis of targeted therapeutics. Among these, 1-Boc-4-iodo-5-methylimidazole has emerged as a valuable building block, offering orthogonal handles for further chemical transformations. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the imidazole nitrogen, while the iodo and methyl substituents at the C4 and C5 positions, respectively, allow for regioselective modifications, such as cross-coupling reactions. This guide aims to provide a detailed technical resource for researchers and scientists working with this versatile compound.

Molecular and Physicochemical Properties

1-Boc-4-iodo-5-methylimidazole, also known as tert-butyl 4-iodo-5-methyl-1H-imidazole-1-carboxylate, possesses a unique combination of functional groups that contribute to its reactivity and utility in organic synthesis.

Molecular Formula and Molecular Weight

The chemical structure of 1-Boc-4-iodo-5-methylimidazole consists of a central imidazole ring substituted with a tert-butoxycarbonyl (Boc) group at the N1 position, an iodine atom at the C4 position, and a methyl group at the C5 position.

Based on its constituent atoms, the molecular formula and molecular weight have been determined as follows:

  • Molecular Formula: C₉H₁₃IN₂O₂

  • Molecular Weight: 308.12 g/mol

A summary of the key physicochemical properties is provided in the table below.

PropertyValue
Molecular Formula C₉H₁₃IN₂O₂
Molecular Weight 308.12 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and DMF.
Stability The Boc group is sensitive to strong acids.

Synthesis of 1-Boc-4-iodo-5-methylimidazole

The synthesis of 1-Boc-4-iodo-5-methylimidazole is typically achieved through a two-step sequence starting from the commercially available 4-methyl-1H-imidazole. This process involves the iodination of the imidazole ring followed by the protection of the nitrogen atom with a Boc group.

Overall Synthetic Scheme

Synthesis_Workflow Start 4-Methyl-1H-imidazole Step1 Step 1: Iodination Start->Step1 Iodine, NaOH Dioxane/Water Intermediate 4-Iodo-5-methyl-1H-imidazole Step1->Intermediate Step2 Step 2: N-Boc Protection Intermediate->Step2 (Boc)₂O, Base Aprotic Solvent Product 1-Boc-4-iodo-5-methylimidazole Step2->Product

Caption: Synthetic workflow for 1-Boc-4-iodo-5-methylimidazole.

Step 1: Iodination of 4-Methyl-1H-imidazole

The first step involves the regioselective iodination of 4-methyl-1H-imidazole to yield 4-iodo-5-methyl-1H-imidazole. This reaction is typically carried out using molecular iodine in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1H-imidazole (1.0 equivalent) in a suitable solvent such as dioxane.

  • Reagent Addition: Add a solution of sodium hydroxide (2.0 equivalents) in water to the flask. To this mixture, add a solution of iodine (1.0 equivalent) in dioxane portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the organic solvent under reduced pressure. Neutralize the aqueous residue with a saturated solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 4-iodo-5-methyl-1H-imidazole, which can be further purified by trituration with diethyl ether or recrystallization.[1]

Causality behind Experimental Choices:

  • The use of sodium hydroxide is crucial to deprotonate the imidazole ring, making it more nucleophilic and susceptible to electrophilic attack by iodine.

  • Dioxane is a suitable solvent as it can dissolve both the starting material and iodine.

  • Portion-wise addition of iodine helps to control the reaction rate and minimize the formation of di-iodinated byproducts.

Step 2: N-Boc Protection of 4-Iodo-5-methyl-1H-imidazole

The second step involves the protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the nitrogen from participating in subsequent reactions.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodo-5-methyl-1H-imidazole (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: To the solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a suitable base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.[2]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield 1-Boc-4-iodo-5-methylimidazole as a solid.

Causality behind Experimental Choices:

  • Anhydrous conditions are necessary as the Boc anhydride is sensitive to moisture.

  • The use of a base like triethylamine or DMAP facilitates the reaction by acting as a nucleophilic catalyst and scavenging the acidic byproduct.

  • Column chromatography is an effective method for purifying the final product from unreacted starting materials and byproducts.

Applications in Drug Discovery and Development

1-Boc-4-iodo-5-methylimidazole is a valuable building block for the synthesis of a wide range of pharmaceutical compounds. The presence of the iodo group at the C4 position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of diverse substituents at this position, enabling the rapid generation of libraries of imidazole-based compounds for structure-activity relationship (SAR) studies.[1]

The imidazole core itself is a key pharmacophore in many drugs, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[3] The ability to functionalize the 1-Boc-4-iodo-5-methylimidazole scaffold at a specific position provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of lead compounds.

Applications Main 1-Boc-4-iodo-5-methylimidazole Coupling Palladium-Catalyzed Cross-Coupling Reactions Main->Coupling Deprotection N-Boc Deprotection Main->Deprotection Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Coupling->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Coupling->Sonogashira Heck Heck Coupling (Alkenyl Groups) Coupling->Heck Final Diverse Pharmaceutical Scaffolds Suzuki->Final Sonogashira->Final Heck->Final Alkylation N-Alkylation Deprotection->Alkylation Alkylation->Final

Caption: Key synthetic transformations of 1-Boc-4-iodo-5-methylimidazole.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Boc-4-iodo-5-methylimidazole and its precursors.

  • 4-Methyl-1H-imidazole: This starting material is a solid that can be harmful if swallowed or in contact with skin, and it can cause skin and eye irritation.[4]

  • Iodine: Iodine is a corrosive solid and should be handled in a well-ventilated fume hood.

  • Di-tert-butyl dicarbonate: This reagent is a low-melting solid or liquid and is a lachrymator. It should be handled with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

1-Boc-4-iodo-5-methylimidazole is a strategically important and versatile building block in medicinal chemistry. Its well-defined structure, with orthogonal protecting and reactive groups, allows for precise and controlled modifications, facilitating the synthesis of complex molecular architectures. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, empowering researchers to utilize this valuable intermediate in their drug discovery efforts. A comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

  • Metobo, S. E., et al. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5567-o5568.
  • BenchChem. (2025). Synthesis of tert‐butyl 2,4‐dihalogeno‐5‐methyl‐1H‐imidazole‐1‐carboxylates 2 a–b.
  • BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025). An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A.
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • PubChem. (n.d.). 1-Boc-4-iodo-1H-imidazole.
  • Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • ResearchGate. (2025). Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities.
  • Journal of Medicinal and Organic Chemistry. (2024). Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing.
  • International Journal of Organic Chemistry. (2012).
  • BLDpharm. (n.d.).
  • Nature Reviews Drug Discovery. (n.d.). THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW.
  • Wikipedia. (n.d.). 4-Methylimidazole.
  • ResearchGate. (n.d.). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry.
  • Journal of Chemical Society of Nigeria. (2025). 1H-imidazole AND 2-(((2-bromoethyl)imino)methyl)-4,6-di-tert-butylphenol AND THEIR BIOLOGICAL STUDIES.
  • PubChem. (n.d.). 1-Methylimidazole.
  • Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)].
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • ResearchGate. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)
  • ChemicalBook. (2025). N-BOC-IMIDAZOLE | 49761-82-2.
  • PubChem. (n.d.). 4-Methylimidazole.

Sources

Foundational

Technical Guide: Solubility Profile and Handling of 1-Boc-4-iodo-5-methylimidazole

Executive Summary This guide provides a comprehensive technical analysis of the solubility, stability, and handling of 1-Boc-4-iodo-5-methylimidazole (CAS: Analogous derivatives typically 80-120°C MP). As a critical halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility, stability, and handling of 1-Boc-4-iodo-5-methylimidazole (CAS: Analogous derivatives typically 80-120°C MP). As a critical halogenated heterocyclic intermediate, this compound serves as a linchpin in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for medicinal chemistry.

The installation of the tert-butoxycarbonyl (Boc) group on the imidazole ring fundamentally alters its physicochemical profile, shifting it from a polar, hydrogen-bond donor (precursor: 4-iodo-5-methylimidazole) to a lipophilic, non-polar species. This guide details the solvent compatibility matrix required for efficient synthesis, purification, and long-term storage.

Physicochemical Profile & Solubility Mechanism[1][2]

Structural Determinants of Solubility

The solubility behavior of 1-Boc-4-iodo-5-methylimidazole is governed by three competing structural motifs:

  • The Imidazole Core: Inherently aromatic and weakly basic.

  • The Boc Group (Lipophilic Driver): The tert-butyl moiety drastically increases the partition coefficient (LogP), rendering the molecule insoluble in water but highly soluble in organic solvents. It also removes the N-H hydrogen bond donor capability, preventing self-aggregation via H-bonding.

  • The Iodine Atom (Polarizability): The large, soft iodine atom increases London dispersion forces, enhancing solubility in chlorinated solvents (DCM, CHCl₃) and aromatic hydrocarbons.

The "Solubility Switch" Phenomenon

Researchers must recognize the "Solubility Switch" that occurs during synthesis.

  • Precursor (4-iodo-5-methylimidazole): Amphoteric, moderately soluble in alcohols, soluble in aqueous acid/base.

  • Product (1-Boc-protected): Strictly lipophilic. Insoluble in aqueous media (neutral/basic).

Critical Technical Note on Regiochemistry: The Boc protection of 4(5)-iodo-5(4)-methylimidazole can yield two regioisomers: 1-Boc-4-iodo-5-methylimidazole (sterically crowded, methyl adjacent to Boc) and 1-Boc-5-iodo-4-methylimidazole (less hindered). While this guide focuses on the 5-methyl isomer, the solubility profiles are nearly identical, with the 5-methyl isomer often exhibiting slightly higher solubility in non-polar alkanes due to less efficient crystal packing caused by steric clash between the Boc and Methyl groups.

Solvent Compatibility Matrix

The following data summarizes the solubility limits at standard laboratory conditions (25°C, 1 atm).

Table 1: Solubility Classes
Solvent ClassSpecific SolventsSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-DichloroethaneExcellent (>100 mg/mL)Primary solvents for synthesis, extraction, and chromatography. Caution: Acidic CHCl₃ can deprotect the Boc group.
Polar Aprotic THF, Ethyl Acetate (EtOAc), Acetone, DMF, DMSO, AcetonitrileGood to Excellent (>50 mg/mL)Preferred for cross-coupling reactions (Suzuki/Sonogashira) and recrystallization.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10-50 mg/mL)Soluble, but often used as co-solvents. Risk: Prolonged heating in alcohols can lead to transesterification or solvolysis.
Non-Polar Alkanes Hexanes, Pentane, Heptane, CyclohexanePoor (<5 mg/mL)Anti-solvents. Used to precipitate the compound from DCM or EtOAc solutions.
Aqueous Media Water, Brine, Phosphate Buffer (pH 7.4)Insoluble Used for washing crude reaction mixtures to remove inorganic salts.

Experimental Workflows

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for solvent selection based on the experimental stage.

SolubilityLogic Start Experimental Goal Reaction Cross-Coupling (Suzuki/Sonogashira) Start->Reaction Workup Aqueous Workup (Extraction) Start->Workup Purification Recrystallization Start->Purification Storage Long-term Storage Start->Storage Solv_Reaction Anhydrous THF, DMF, or Dioxane (High Solubility + Inert) Reaction->Solv_Reaction Requires solvation of catalyst & base Solv_Extract DCM or Ethyl Acetate (Immiscible with Water) Workup->Solv_Extract Partition coefficient favors organic phase Solv_Recryst Solvent: Hot EtOAc Anti-solvent: Hexanes Purification->Solv_Recryst Thermodynamic solubility differential Solv_Store Solid State (-20°C) Avoid Solution Storage Storage->Solv_Store Prevent hydrolysis

Caption: Decision matrix for solvent selection based on experimental phase.

Protocol: Recrystallization for High Purity

Because 1-Boc-4-iodo-5-methylimidazole is often a solid (or a slowly crystallizing oil depending on purity), recrystallization is the preferred purification method over chromatography to avoid silica-induced Boc deprotection.

Reagents:

  • Crude 1-Boc-4-iodo-5-methylimidazole

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: Hexanes (or n-Heptane)

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Solvent A (EtOAc) required to dissolve the solid at 60°C (water bath).

    • Note: If the solution is dark, treat with activated charcoal, filter hot through Celite.

  • Anti-Solvent Addition: While maintaining the temperature at 50-60°C, add Solvent B (Hexanes) dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of Solvent A to just clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed. Once ambient, place in a -20°C freezer for 12 hours.

  • Collection: Filter the crystals using a cold sintered glass funnel. Wash with cold Hexanes (0°C).

  • Drying: Dry under high vacuum (< 1 mbar) at room temperature. Do not heat above 40°C under vacuum to prevent sublimation of the iodine or Boc thermal cleavage.

Stability & Handling Risks

Acid Sensitivity (The "CDCl₃ Trap")

The Boc group is acid-labile.[1] A common error in analytical chemistry is dissolving the compound in Chloroform-d (CDCl₃) that has been stored for long periods. Old CDCl₃ forms HCl upon decomposition.

  • Symptom: NMR spectrum shows disappearance of the t-butyl singlet (approx. 1.6 ppm) and appearance of broad N-H peaks.

  • Prevention: Pass CDCl₃ through a plug of basic alumina before use, or use DMSO-d₆ (which also provides excellent solubility).

Thermal Instability

While stable at reflux in THF (66°C), the compound should not be subjected to temperatures exceeding 100°C in protic solvents, or >150°C neat.

  • Mechanism: Thermal Boc deprotection releases isobutylene and CO₂, regenerating the parent imidazole.

"Oiling Out"

During purification, this compound may "oil out" (separate as a liquid phase) rather than crystallize if the anti-solvent is added too quickly.

  • Remedy: Re-heat the mixture to dissolve the oil, add a seed crystal (if available), and cool at a rate of < 5°C per hour.

Application Context: Cross-Coupling

In Suzuki-Miyaura coupling, the solubility of 1-Boc-4-iodo-5-methylimidazole allows it to act as an electrophile.

  • Preferred Solvent System: 1,4-Dioxane/Water (4:1) or DMF.

  • Why: The Boc group ensures the imidazole remains in the organic phase, facilitating interaction with the Pd(0) catalyst, while the iodine undergoes oxidative addition.

  • Deprotection Note: If the coupling conditions are basic (e.g., K₂CO₃ at 90°C), the Boc group is generally stable unless the reaction time is prolonged (>24h), in which case partial deprotection may occur.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc stability and deprotection conditions).
  • National Institutes of Health (NIH). (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (Provides analogous solubility data for alkyl-imidazoles). Retrieved from [Link]

  • ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles. (Details the stability of Boc-imidazoles in alcoholic solvents). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. (Discusses NMR characterization of Boc-methyl protons). Retrieved from [Link]

Sources

Exploratory

stability of Boc-protected iodoimidazoles

An In-Depth Technical Guide to the Stability of Boc-Protected Iodoimidazoles Abstract Boc-protected iodoimidazoles are pivotal intermediates in modern synthetic chemistry, particularly in the development of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Boc-Protected Iodoimidazoles

Abstract

Boc-protected iodoimidazoles are pivotal intermediates in modern synthetic chemistry, particularly in the development of pharmaceutical agents. Their utility in cross-coupling reactions and other transformations is predicated on a delicate balance between the stability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the carbon-iodine bond. This guide provides a comprehensive analysis of the stability of these molecules under various chemical, thermal, and photolytic conditions. We delve into the mechanistic underpinnings of their degradation pathways, offer field-proven protocols for stability assessment, and provide actionable recommendations for their handling, storage, and strategic use in synthesis.

Introduction: The Strategic Importance of Boc-Protected Iodoimidazoles

The imidazole ring is a ubiquitous scaffold in biologically active molecules. Its subsequent functionalization is a cornerstone of drug discovery. Introducing an iodine atom onto the imidazole ring transforms it into a versatile handle for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3]

However, the unprotected imidazole N-H proton is acidic and can interfere with many organometallic reactions. The installation of a Boc group serves two primary purposes:

  • Masking Reactivity: It protects the N-H proton, preventing unwanted side reactions with bases or organometallic reagents.

  • Modulating Solubility: The lipophilic tert-butyl group often enhances solubility in common organic solvents, simplifying purification and handling.

The successful application of these building blocks hinges on understanding their stability profile. Premature cleavage of the Boc group or degradation of the iodoimidazole core can lead to failed reactions, complex impurity profiles, and ultimately, project delays. This guide is structured to provide the necessary expertise to navigate these challenges.

Chemical Stability: A Tale of Two Moieties

The overall stability of a Boc-protected iodoimidazole is a composite of the lability of the Boc group and the integrity of the iodo-substituted imidazole ring.

The Boc Protecting Group: Conditional Lability

The Boc group is a carbamate, generally characterized by its stability to basic and nucleophilic conditions while being readily cleaved by acid.[4][5][6]

  • Acidic Conditions: This is the most common method for Boc deprotection. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[7][8] The N-Boc group on an imidazole is particularly acid-labile.

  • Basic Conditions: While generally stable to common inorganic bases like NaOH or K₂CO₃ at ambient temperatures, the N-Boc group on imidazoles exhibits surprising lability under specific basic conditions. It has been demonstrated that reagents like sodium borohydride (NaBH₄) in ethanol can selectively deprotect N-Boc imidazoles and pyrazoles at room temperature, while leaving N-Boc protected amines, pyrroles, and indoles intact.[9][10] This unique reactivity is crucial to consider when planning multi-step syntheses involving reduction steps. Other conditions reported for N-Boc imidazole cleavage include ammonia in methanol and cesium carbonate.[10]

  • Oxidative Conditions: The Boc group is generally robust towards many common oxidizing agents. However, the imidazole ring itself can be susceptible to oxidation.[11] Forced degradation studies on daclatasvir, which contains an imidazole moiety, showed that the imidazole ring is liable to base-mediated autoxidation and can be oxidized by agents like hydrogen peroxide (H₂O₂).[11]

The following diagram illustrates the primary degradation pathways for the Boc group under acidic and specific basic conditions.

Caption: Acidic vs. specific basic deprotection pathways for N-Boc-imidazoles.

The Iodoimidazole Core: Considerations for the C-I Bond

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under certain conditions.

  • Photostability: Organoiodine compounds are frequently sensitive to light.[12][13] The energy from UV or even high-intensity visible light can be sufficient to induce homolytic cleavage of the C-I bond, generating radical species. This can lead to decomposition and the formation of colored impurities. Photodegradation of the imidazole moiety itself has also been observed.[11] Therefore, protection from light is a critical handling parameter.

  • Thermal Stability: While the imidazole ring is thermally robust, the entire Boc-protected iodoimidazole molecule can undergo thermal degradation. Thermolytic removal of the Boc group can occur at elevated temperatures (e.g., >150 °C), which is sometimes used as an intentional deprotection strategy.[6][14][15]

  • Reductive Conditions: Strong reducing agents or catalytic hydrogenation can cleave the C-I bond (hydrodeiodination). This is a critical consideration if other functional groups in the molecule require reduction.

Stability Under Stress: A Quantitative Overview

For drug development professionals, understanding a molecule's stability under forced degradation conditions is paramount. The following table summarizes the expected stability of a typical Boc-protected iodoimidazole under standard stress testing conditions, based on the known chemistry of its constituent parts.

Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hLow Rapid cleavage of the Boc group.[16]
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24hModerate to High Boc group is generally stable; imidazole ring may undergo slow base-mediated oxidation.[4][11]
Oxidation 3% H₂O₂, RT, 24hModerate Potential oxidation of the imidazole ring and possible slow degradation of the C-I bond.[11]
Thermal Solid state, 105 °C, 48hHigh Generally stable under these conditions. Deprotection requires higher temperatures.[14][16]
Photolytic ICH Q1B exposureLow to Moderate Potential for C-I bond cleavage and/or degradation of the imidazole ring.[11][17][18]

Experimental Protocols for Stability Assessment

Trustworthy stability data is built on robust experimental design. The following protocols provide a self-validating framework for assessing the .

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to subject the compound to stress conditions to identify potential degradation products and pathways.

Objective: To assess the intrinsic stability of the Boc-protected iodoimidazole and qualify an analytical method as "stability-indicating."

Materials:

  • Boc-protected iodoimidazole sample

  • Class A volumetric flasks and pipettes

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • pH meter

  • Calibrated oven and photostability chamber (ICH Q1B compliant)[17][19][20]

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation Prep Prepare stock solution in ACN or suitable solvent Acid Acidic (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxid Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxid Thermal Thermal (Solid, 105°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Control Prepare 'time zero' and dark controls HPLC Analyze all samples by validated HPLC-UV/MS method Control->HPLC Quench Quench reactions (neutralize, dilute) Acid->Quench Base->Quench Oxid->Quench Thermal->Quench Photo->Quench Quench->HPLC Interpret Calculate mass balance. Identify major degradants. HPLC->Interpret Report Generate Stability Report Interpret->Report

Caption: Standard workflow for a forced degradation stability study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Stress Samples: For each condition, add an aliquot of the stock solution to a flask and add the stressor.

    • Acid: Add 1 M HCl to a final concentration of 0.1 M. Heat at 60 °C.

    • Base: Add 1 M NaOH to a final concentration of 0.1 M. Heat at 60 °C.

    • Oxidation: Add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately quench the reaction by neutralizing (for acid/base samples) and diluting with mobile phase to stop further degradation.

  • Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[17][20] A dark control sample must be stored under the same temperature conditions.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, typically with UV and Mass Spec detection to aid in identifying degradants.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm and 254 nm; connect to a mass spectrometer for peak identification.

  • Validation: The method is considered stability-indicating if all degradation peaks are resolved from the parent peak (resolution > 1.5) and mass balance is maintained (95-105%).

Best Practices for Storage and Handling

Based on the inherent stability characteristics, the following practices are essential to maintain the integrity of Boc-protected iodoimidazoles.

  • Storage: Store in amber vials or containers that protect from light.[21] Store at reduced temperatures (-20 °C is recommended for long-term storage) under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.

  • Handling: Avoid exposure to strong acids unless deprotection is intended. When performing reactions sensitive to water, ensure anhydrous conditions are maintained. For reactions involving reductions (e.g., NaBH₄), be aware of the potential for unintended N-Boc deprotection of the imidazole ring.[9][10]

Conclusion: A Chemist's Guide to Strategic Application

Boc-protected iodoimidazoles are powerful synthetic intermediates, but their successful use demands a nuanced understanding of their stability. The Boc group, while robust under many conditions, is sensitive to strong acids and, notably, to specific reductive conditions that can selectively cleave it from the imidazole ring. The C-I bond and the imidazole core are primarily vulnerable to photolytic and strong oxidative or reductive conditions.

By employing the stability testing protocols outlined in this guide and adhering to best practices for storage and handling, researchers can ensure the integrity of these valuable reagents. This foundational knowledge allows for the rational design of synthetic routes, confident troubleshooting of unexpected results, and the successful development of the complex molecules that drive pharmaceutical innovation.

References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Available at: [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. ResearchGate. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism. YouTube. Available at: [Link]

  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]

  • Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. Available at: [Link]

  • stability testing: photostability testing of new drug substances and products. ICH. Available at: [Link]

  • Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. NIH. Available at: [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. Available at: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. ACS Publications. Available at: [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. Available at: [Link]

  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO 4 •− -Assisted Advanced Oxidation Processes. MDPI. Available at: [Link]

  • (PDF) Hypervalent organoiodine compounds: From reagents to valuable building blocks in synthesis. ResearchGate. Available at: [Link]

  • Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Organoiodine chemistry. Wikipedia. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

  • (PDF) Degradation Pathway. ResearchGate. Available at: [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. Available at: [Link]

  • Secondary Bonding and Hypervalent Organoiodine(III) Complexes – Protasiewicz Research Group. Case Western Reserve University. Available at: [Link]

  • Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. PubMed. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Available at: [Link]

  • Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. PMC. Available at: [Link]

Sources

Foundational

MSDS and safety data for 1-Boc-4-iodo-5-methylimidazole

Technical Data & Safety Guide: 1-Boc-4-iodo-5-methylimidazole PART 1: EXECUTIVE SUMMARY & COMPOUND IDENTITY 1.1 Executive Summary 1-Boc-4-iodo-5-methylimidazole (tert-butyl 4-iodo-5-methyl-1H-imidazole-1-carboxylate) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Data & Safety Guide: 1-Boc-4-iodo-5-methylimidazole

PART 1: EXECUTIVE SUMMARY & COMPOUND IDENTITY

1.1 Executive Summary 1-Boc-4-iodo-5-methylimidazole (tert-butyl 4-iodo-5-methyl-1H-imidazole-1-carboxylate) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its utility stems from the orthogonality of the iodine handle (reactive) and the Boc protecting group (stable to base, labile to acid).

Unlike commodity chemicals, this compound often lacks a standardized, commercially available MSDS. This guide synthesizes safety data based on Structure-Activity Relationships (SAR), the properties of the parent scaffold (4-iodo-5-methylimidazole, CAS 71759-89-2), and the known behavior of N-Boc protected imidazoles.

1.2 Chemical Identity Table

PropertySpecification
Systematic Name tert-Butyl 4-iodo-5-methyl-1H-imidazole-1-carboxylate
Common Name 1-Boc-4-iodo-5-methylimidazole
Parent Scaffold CAS 71759-89-2 (4-iodo-5-methylimidazole)
Molecular Formula C₉H₁₃IN₂O₂
Molecular Weight 308.12 g/mol
Physical State White to off-white solid (Predicted)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Melting Point 130–140 °C (Estimated based on parent scaffold)

PART 2: DERIVED HAZARD IDENTIFICATION (GHS)

2.1 Hazard Classification (Derived) Note: As a research intermediate, formal toxicological testing may not exist. The following classification is derived from the parent iodinated imidazole and the N-Boc moiety.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Sensitization --Potential sensitizer due to iodine content.

2.2 Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • P410: Protect from sunlight (Critical for iodinated species).

PART 3: HANDLING, STABILITY & STORAGE PROTOCOLS

3.1 Stability Logic The stability of this compound is governed by two competing functionalities:

  • The C-I Bond (Light Sensitive): Carbon-Iodine bonds in electron-rich heterocycles are prone to homolytic cleavage under UV/visible light, liberating free iodine (purple discoloration) and radical species.

  • The N-Boc Group (Acid/Heat Sensitive): The tert-butoxycarbonyl group is acid-labile. Exposure to Lewis acids or strong Brønsted acids (HCl, TFA) will deprotect the amine. Thermal decomposition can occur >150°C, releasing isobutylene and CO₂.

3.2 Storage Decision Tree (DOT Visualization)

StorageProtocol Start Storage of 1-Boc-4-iodo-5-methylimidazole TempCheck Temperature Control Start->TempCheck Condition1 Standard Fridge (2-8°C) TempCheck->Condition1 Preferred LightCheck Light Exposure Condition2 Amber Vial / Foil Wrap LightCheck->Condition2 Critical (Iodine Stability) AtmosCheck Atmosphere Condition3 Inert Gas (Ar/N2) AtmosCheck->Condition3 Prevent Oxidation Warning AVOID: Strong Acids & Heat >50°C AtmosCheck->Warning Condition1->LightCheck Condition2->AtmosCheck

Caption: Logical flow for storage conditions prioritizing the suppression of photo-deiodination and thermal deprotection.

PART 4: SYNTHESIS CONTEXT & PROCESS SAFETY

4.1 Synthetic Pathway & Hazards Researchers typically synthesize this compound via the iodination of 4-methylimidazole followed by Boc protection.

  • Iodination Step:

    • Reagents: Iodine (I₂), KI, NaOH.

    • Hazard:[1][2][3][4][5] Generation of hypoiodite species. Free iodine is corrosive and sublimes.

    • Control: Quench with saturated Sodium Thiosulfate (

      
      ) to reduce residual iodine before workup.
      
  • Boc Protection Step:

    • Reagents:

      
       (Di-tert-butyl dicarbonate), DMAP/TEA.
      
    • Hazard:[1][2][3][4][5]

      
       is toxic by inhalation (LC50) and flammable.
      
    • Control: Handle

      
       in a fume hood; destroy excess anhydride with imidazole or dilute acid wash.
      

4.2 Application in Cross-Coupling When using 1-Boc-4-iodo-5-methylimidazole in Suzuki or Sonogashira couplings:

  • Base Sensitivity: The Boc group is generally stable to bases like

    
     or 
    
    
    
    used in couplings, but avoid strong nucleophilic bases (e.g., NaOMe) which might attack the carbamate.
  • Catalyst Poisoning: Free iodide ions released during the reaction can poison Pd catalysts. Use silver salts (e.g.,

    
    ) if reaction stalls, to precipitate AgI.
    

PART 5: EMERGENCY RESPONSE PROTOCOLS

5.1 Exposure Response Flowchart

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActSkin Wash 15min (Soap/Water) Remove Contaminated Clothes Skin->ActSkin ActEye Rinse 15min (Lift Lids) Consult Ophthalmologist Eye->ActEye ActInhale Fresh Air Oxygen if breathing difficult Inhale->ActInhale Medical Seek Medical Attention (Show Structure/Parent CAS) ActSkin->Medical ActEye->Medical ActInhale->Medical

Caption: Immediate action steps for exposure, prioritizing dilution and removal of the irritant.

5.2 Fire Fighting Measures

  • Extinguishing Media: Carbon dioxide (

    
    ), dry chemical powder, or polymer foam.
    
  • Hazardous Combustion Products: Nitrogen oxides (

    
    ), Hydrogen Iodide (HI), Carbon Monoxide (CO). Note: HI is corrosive and toxic.
    
  • PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to potential iodine/HI vapor release.

PART 6: REFERENCES

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-methylimidazole (Related Structure Safety). Retrieved from [Link]

  • Organic Syntheses. (2021). Preparation of Iodinated Imidazoles. Org. Synth. 2021, 98, 194-211. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Boc-4-iodo-5-methylimidazole

Introduction: Navigating the Coupling of a Privileged Heterocycle The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and unique electron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Coupling of a Privileged Heterocycle

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and unique electronic properties. The targeted functionalization of this heterocycle is paramount for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, offering a direct route to arylated imidazoles.[1]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 1-Boc-4-iodo-5-methylimidazole , a key intermediate in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer insights into reaction optimization. The tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen serves to modulate the electronic character of the ring and prevent unwanted side reactions, often resulting in cleaner transformations and improved yields.[2]

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1-Boc-4-iodo-5-methylimidazole. This is often the rate-determining step of the reaction.[2] The reactivity of the organic halide is a critical factor, with iodides being more reactive than bromides or chlorides.[1]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the exchange.[3] The choice of base is therefore critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Intermediate_1 R-Pd(II)-I L2 Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation R'-B(OH)2 Base Intermediate_2 R-Pd(II)-R' L2 Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination R-R' Reductive_Elimination->Pd(0)L2 Product Coupled Product (R-R') Reductive_Elimination->Product Substrate 1-Boc-4-iodo-5-methylimidazole (R-I) Substrate->Oxidative_Addition Boronic_Acid Arylboronic Acid (R'-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 1-Boc-4-iodo-5-methylimidazole with various arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents:

  • 1-Boc-4-iodo-5-methylimidazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Degassed water (if using aqueous conditions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-4-iodo-5-methylimidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 equiv.) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe. If aqueous conditions are desired, add degassed water at this stage (typically a 4:1 to 10:1 ratio of organic solvent to water).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-Boc-5-methylimidazole.

Data Presentation: Recommended Screening Conditions

For challenging substrates or to improve yields, a systematic screening of reaction parameters is recommended. The following table provides a starting point for optimization.

Parameter Condition 1 (Standard) Condition 2 (Microwave) Condition 3 (For Electron-Poor Boronic Acids)
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf)-CH₂Cl₂ (3 mol%)SPhos Precatalyst (2 mol%)
Base K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)K₃PO₄ (3.0 equiv.)
Solvent Dioxane/H₂O (4:1)DioxaneToluene
Temperature 90 °C120 °C (Microwave)110 °C
Time 12 h30-60 min18 h

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Reactants: 1-Boc-4-iodo-5-methylimidazole Arylboronic Acid Base Catalyst start->reagents inert Establish Inert Atmosphere (N2 or Ar Purge) reagents->inert solvent Add Anhydrous Solvent (and optional H2O) inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices: A Deeper Dive

  • Choice of Catalyst: While Pd(PPh₃)₄ is a workhorse catalyst for Suzuki couplings, ligands like dppf and bulky biaryl phosphines (e.g., SPhos) can be more effective for challenging substrates, including electron-rich heteroaryl halides.[4] These ligands promote the oxidative addition and reductive elimination steps.

  • The Role of the Base: The base is not merely a spectator. It activates the boronic acid to form a more reactive boronate complex, which is essential for the transmetalation step.[3] Stronger bases like Cs₂CO₃ or K₃PO₄ can be beneficial, especially with less reactive boronic acids.

  • Solvent Selection: The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used.[2] The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and formation of the active boronate species. However, the role of the solvent can be complex and may influence the selectivity of the reaction.[5]

  • Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. Microwave irradiation can significantly reduce reaction times by rapidly and efficiently heating the reaction mixture.[4]

Conclusion: A Versatile Tool for Imidazole Functionalization

The Suzuki-Miyaura cross-coupling of 1-Boc-4-iodo-5-methylimidazole is a highly effective method for the synthesis of 4-aryl-1-Boc-5-methylimidazoles. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a diverse range of functionalized imidazole derivatives. This protocol and the accompanying insights provide a solid foundation for the successful application of this powerful transformation in drug discovery and materials science.

References

  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]

  • Bellina, F., Ciucci, D., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8545–8548. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ChemTube3D. (n.d.). Suzuki Reaction. [Link]

  • Leadbeater, N. E., & McGowan, C. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. Molecular Diversity, 9(4), 295–298. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Van der Watt, C., & van Otterlo, W. A. (2009). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 14(2), 794–809. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • YouTube. (2017). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. [Link]

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 1-Boc-4-iodo-5-methylimidazole

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the 1-Boc-4-iodo-5-methylimidazole scaffold—a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the 1-Boc-4-iodo-5-methylimidazole scaffold—a critical intermediate for kinase inhibitors and GPCR ligands.

Introduction & Strategic Analysis

The 4-alkynyl-5-methylimidazole motif is a privileged pharmacophore in drug discovery, often serving as a rigid linker or a "hinge binder" in kinase inhibitors. However, the synthesis of this scaffold via Sonogashira coupling presents a unique dichotomy of electronic activation and steric hindrance.

Substrate Analysis: 1-Boc-4-iodo-5-methylimidazole
  • Electronic Activation (Pro): The tert-butoxycarbonyl (Boc) group at N1 is electron-withdrawing. This lowers the electron density of the imidazole ring, making the C4-I bond more susceptible to oxidative addition by the Pd(0) species compared to an electron-rich N-alkyl imidazole.

  • Steric Hindrance (Con): The methyl group at C5 is ortho to the reactive C4-iodide. This creates a "steric gate" that can impede the approach of bulky phosphine ligands on the palladium center.

  • Stability Risk: The Boc group is acid-labile and thermally sensitive. Prolonged heating >80°C or the generation of conjugate acids (e.g., Et₃NH⁺I⁻) in high concentrations can trigger premature deprotection.

The Solution: This protocol utilizes a "Goldilocks" catalyst system—Pd(PPh₃)₂Cl₂ / CuI —which balances steric accessibility (PPh₃ is moderately sized) with sufficient activity, operated under mild thermal conditions to preserve the Boc group.

Mechanistic Insight

The reaction follows the standard Pd(0)/Cu(I) dual catalytic cycle, but with specific considerations for the imidazole substrate.

Critical Pathway Nodes:
  • Oxidative Addition: The rate-limiting step for this substrate. The Pd(0)L₂ species must squeeze past the C5-methyl group to insert into the C4-I bond.

  • Transmetallation: The copper-acetylide attacks the Pd(II) intermediate. This step is generally fast but sensitive to the presence of oxygen (which oxidizes Cu(I) to inactive Cu(II) and promotes Glaser homocoupling).

  • Reductive Elimination: Forms the C-C bond and regenerates Pd(0).

Visualization: Catalytic Cycle & Steric Interaction

SonogashiraCycle cluster_legend Key Interaction Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Steric Clash at C5-Me) Pd0->OxAdd + Substrate (Ar-I) PdII_Complex Pd(II)(Ar)(I)L2 Intermediate OxAdd->PdII_Complex TransMet Transmetallation (Cu-Acetylide Entry) PdII_Complex->TransMet PdII_Alkynyl Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Alkynyl - CuI RedElim Reductive Elimination (Product Release) PdII_Alkynyl->RedElim RedElim->Pd0 + Product CuI CuI (Pre-catalyst) Cu_Acetylide Cu-Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide + Alkyne + Base Cu_Acetylide->TransMet Warning C5-Methyl Group hinders Pd approach at Oxidative Addition

Figure 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step caused by the C5-methyl group.

Standard Protocol

This protocol is optimized for 1-Boc-4-iodo-5-methylimidazole (1.0 mmol scale).

Reagents & Materials
ComponentRoleEquivalentsNotes
1-Boc-4-iodo-5-methylimidazole Substrate1.0Limiting reagent.
Terminal Alkyne Coupling Partner1.2 - 1.5Excess compensates for potential homocoupling.
Pd(PPh₃)₂Cl₂ Catalyst0.05 (5 mol%)Robust, air-stable precatalyst.
CuI Co-Catalyst0.02 (2 mol%)Must be white/off-white. If green/brown, recrystallize.
Triethylamine (Et₃N) Base3.0Acts as base and co-solvent.
DMF (Anhydrous) Solvent[0.2 M]High polarity solubilizes the imidazole.
Step-by-Step Procedure

1. Preparation (Inert Atmosphere is Mandatory):

  • Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.[1]

2. Charging:

  • Add 1-Boc-4-iodo-5-methylimidazole (308 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol) to the vial.

  • Critical: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

3. Solvent Addition:

  • Inject Anhydrous DMF (5.0 mL) and Et₃N (420 µL, 3.0 mmol) via syringe through the septum.

  • Stir at room temperature for 2 minutes to ensure partial dissolution.

4. Alkyne Addition:

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

  • Observation: The solution typically turns from yellow to dark brown/black over 10-15 minutes. This is normal.

5. Reaction:

  • Heat the reaction vessel to 60°C .

  • Monitor by TLC or LC-MS at 2 hours.

    • TLC Eluent: 20-30% EtOAc in Hexanes (Product is usually more polar than starting iodide but less polar than de-Boc byproducts).

  • Reaction time is typically 4–12 hours.

6. Workup:

  • Cool to room temperature.[2][1][3][4]

  • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove DMF.

  • Wash organic layer with Brine (10 mL).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

7. Purification:

  • Purify via Flash Column Chromatography (Silica Gel).

  • Gradient: 0% → 40% EtOAc in Hexanes.

Optimization & Troubleshooting Matrix

If the standard protocol yields poor results, consult this matrix.

IssueDiagnosisCorrective Action
No Reaction (Starting Material Recovers) Catalyst Deactivation or Steric FailureSwitch Catalyst: Use PdCl₂(dppf) (5 mol%). The bidentate ligand forces a wider bite angle, often improving reductive elimination, while the smaller cone angle helps oxidative addition. Increase Temp: 80°C (Watch for de-Boc).
De-Boc (Loss of Protecting Group) Thermal/Base InstabilityLower Temp: Run at RT for 24h. Change Base: Switch to DIPEA (Hunig's Base) which is less nucleophilic than TEA.
Glaser Homocoupling (Alkyne Dimer) Oxygen ContaminationDegas Rigorously: Argon sparge solvents for 15 mins before use. Slow Addition: Add alkyne via syringe pump over 1 hour.
Black Precipitate Immediately "Palladium Black" FormationStabilize Pd: Add excess PPh₃ (10 mol%) to the reaction mixture to stabilize the Pd(0) species.
Experimental Workflow Diagram

Workflow Start Start: Flame-Dry Vial Argon Purge Mix Add Solids: Substrate, Pd, CuI Start->Mix Solvent Add Liquids: DMF, Et3N, Alkyne Mix->Solvent Heat Heat to 60°C 4-12 Hours Solvent->Heat Check LC-MS Check: Conversion >95%? Heat->Check Check->Heat No (Continue) Workup Workup: EtOAc/H2O Wash Check->Workup Yes Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-alkynyl-5-methylimidazoles.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107(3), 874–922. Link

  • Bellina, F.; Cauteruccio, S.; Rossi, R. Palladium- and Copper-Mediated C-H Bond Activation of Azoles: Recent Progress. Current Organic Chemistry2008, 12, 774. (Context on Azole reactivity).
  • Nagy, A. et al. Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. Letters in Organic Chemistry2013, 10, 494. (Closest structural analog protocol).
  • Ueda, S. et al. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society2013 , 135, 33. Link (Discusses steric/electronic effects on imidazole coupling).

  • BenchChem Technical Data. Cross-Coupling Reactions with 4-Iodo-1H-imidazole derivatives. Link (General protocol validation).

Disclaimer: This protocol involves the use of transition metals and organic solvents.[1][5][6] Always review the Safety Data Sheets (SDS) for all chemicals and perform a risk assessment before experimentation.

Sources

Method

regioselective iodination of 1-Boc-5-methylimidazole protocols

An In-Depth Guide to the Regioselective Iodination of 1-Boc-5-methylimidazole: Protocols and Mechanistic Insights Introduction Iodinated imidazole scaffolds are pivotal intermediates in contemporary drug discovery and de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Regioselective Iodination of 1-Boc-5-methylimidazole: Protocols and Mechanistic Insights

Introduction

Iodinated imidazole scaffolds are pivotal intermediates in contemporary drug discovery and development. The carbon-iodine bond serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity. This allows for the late-stage functionalization of drug candidates, a crucial strategy in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.[1] 1-Boc-5-methylimidazole, in particular, presents a common heterocyclic core where precise functionalization is essential.

However, the inherent electronic nature of the imidazole ring poses a significant challenge: controlling the regioselectivity of electrophilic substitution. The imidazole ring possesses multiple reactive carbon centers, which can lead to a mixture of iodinated isomers, complicating purification and reducing the yield of the desired product.[2] This guide, designed for researchers, chemists, and drug development professionals, provides a detailed exploration of the strategies and protocols to achieve regioselective iodination on the 1-Boc-5-methylimidazole core, focusing on the underlying principles that govern the reaction outcomes.

Mechanistic Considerations: Directing the Iodination

The regiochemical outcome of the iodination of 1-Boc-5-methylimidazole is a delicate interplay between the electronic effects of its substituents and the reaction mechanism employed.

Electronic Landscape of 1-Boc-5-methylimidazole
  • Imidazole Core Reactivity : In an unsubstituted imidazole ring, the general order of reactivity towards electrophiles is C5 > C4 > C2. The C2 position is the most acidic but also the least nucleophilic.[2]

  • tert-Butoxycarbonyl (Boc) Group at N1 : The Boc group is strongly electron-withdrawing via resonance. It significantly deactivates the imidazole ring towards electrophilic attack, with the most pronounced effect at the adjacent C2 position.

  • Methyl Group at C5 : The methyl group is electron-donating through hyperconjugation. It activates the ring, directing incoming electrophiles to the ortho (C4) and para (C2) positions.

Considering these competing effects, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The C2 position is activated by the methyl group but strongly deactivated by the adjacent Boc group, making it a less favorable site for direct electrophilic iodination. However, the acidity of the C2 proton makes it a prime target for deprotonation-based strategies.

Reaction Mechanisms

Two primary strategies can be employed to achieve regioselective iodination:

  • Electrophilic Aromatic Substitution (SEAr) : This mechanism involves the direct attack of the electron-rich imidazole ring on an electrophilic iodine source (I⁺). The regioselectivity is dictated by the electronic activation and deactivation of the ring's carbon atoms.

  • Deprotonation-Iodination : This approach involves the use of a strong base to selectively remove the most acidic proton on the ring (C2-H), generating a potent nucleophilic carbanion. This anion is then quenched with an iodine source like molecular iodine (I₂).[3]

G cluster_0 Electrophilic Substitution (SEAr) at C4 cluster_1 Deprotonation-Iodination at C2 Start_SEAr 1-Boc-5-methylimidazole Intermediate_SEAr Sigma Complex (Wheland Intermediate) Start_SEAr->Intermediate_SEAr Attack at C4 Reagent_SEAr NIS (I⁺ source) Reagent_SEAr->Intermediate_SEAr Product_SEAr 1-Boc-4-iodo-5-methylimidazole Intermediate_SEAr->Product_SEAr Deprotonation (-H⁺) Start_Deprot 1-Boc-5-methylimidazole Intermediate_Deprot C2-Lithiated Imidazole (Carbanion) Start_Deprot->Intermediate_Deprot Deprotonation at C2 Reagent_Deprot n-BuLi Reagent_Deprot->Intermediate_Deprot Product_Deprot 1-Boc-2-iodo-5-methylimidazole Intermediate_Deprot->Product_Deprot Quench Quench I₂ Quench->Product_Deprot

Mechanistic pathways for regioselective iodination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving regioselective iodination at either the C4 or C2 position of 1-Boc-5-methylimidazole.

Protocol 1: Regioselective Iodination at the C4 Position

This protocol leverages electrophilic aromatic substitution using N-Iodosuccinimide (NIS), a mild and highly effective iodinating agent for electron-rich heterocycles.[2][4] The C4 position is the electronically favored site for this reaction.

Experimental Workflow:

G Start Dissolve 1-Boc-5-methylimidazole in Acetonitrile Cool Cool to 0 °C (Ice Bath) Start->Cool AddNIS Add NIS (Portion-wise) Cool->AddNIS React Stir at 0 °C to RT (Monitor by TLC) AddNIS->React Quench Quench with aq. Na₂S₂O₃ solution React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify

Sources

Application

using 1-Boc-4-iodo-5-methylimidazole as a medicinal chemistry intermediate

This guide is structured as a high-level technical document for medicinal chemists, focusing on the practical utility, synthesis, and specific reactivity of 1-Boc-4-iodo-5-methylimidazole . Executive Summary 1-Boc-4-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for medicinal chemists, focusing on the practical utility, synthesis, and specific reactivity of 1-Boc-4-iodo-5-methylimidazole .

Executive Summary

1-Boc-4-iodo-5-methylimidazole is a high-value heterocyclic building block utilized primarily in the synthesis of polysubstituted imidazole scaffolds found in kinase inhibitors (e.g., p38 MAPK, BRAF) and H3 receptor antagonists.

Its utility stems from three orthogonal features:

  • C4-Iodine Handle: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or lithium-halogen exchange.

  • C5-Methyl Group: Provides essential steric bulk that restricts rotameric freedom in drug targets and blocks a metabolically labile site.

  • N1-Boc Group: Serves as a removable protecting group that also electronically activates the C2 position and directs regioselectivity during functionalization.

Critical Technical Alert: The synthesis and use of this compound are plagued by regiochemical ambiguity . The N1-Boc protection of the asymmetric parent 4(5)-iodo-5(4)-methylimidazole yields two isomers. Distinguishing the 1-Boc-4-iodo-5-methyl isomer from the 1-Boc-5-iodo-4-methyl isomer is critical for structure-activity relationship (SAR) integrity.

Structural Considerations & Regiochemistry

Before initiating any protocol, one must verify the regiochemistry of the starting material. The position of the Boc group dictates the steric environment and electronic activation of the ring.

The Regioselectivity Challenge

Upon Boc protection of 4-iodo-5-methylimidazole, two isomers are formed. Steric hindrance generally directs the bulky Boc group to the nitrogen distal to the largest substituent.

  • Isomer A (Target): 1-Boc-4-iodo-5-methylimidazole . (Boc adjacent to Methyl).

  • Isomer B (Common Impurity): 1-Boc-5-iodo-4-methylimidazole . (Boc adjacent to Iodine).

While the iodine atom is large (van der Waals radius ~1.98 Å), the methyl group (effective radius ~2.0 Å) also exerts significant steric pressure. Consequently, mixtures are common (typically 60:40 to 80:20 ratios depending on conditions), and the 1-Boc-4-methyl isomer (Isomer B) is often thermodynamically favored.

Validation Protocol (NOE NMR):

  • Isomer A (4-iodo-5-methyl): Strong NOE observed between Boc-tBu protons and C5-Methyl protons .

  • Isomer B (5-iodo-4-methyl): NO NOE between Boc-tBu and Methyl; NOE observed between Boc-tBu and C5-Iodine (if detectable) or lack of Methyl interaction.

Synthesis & Purification Protocol

If the compound is not purchased, the following workflow ensures the isolation of the correct regioisomer.

Step 1: Iodination of 4-Methylimidazole
  • Reagents: 4-Methylimidazole, I₂, NaOH, Dioxane/H₂O.

  • Mechanism: Electrophilic aromatic substitution.

  • Yield: ~70-75%.[1]

  • Note: This yields the tautomeric mixture 4-iodo-5-methylimidazole.

Step 2: Boc Protection and Isomer Separation
  • Reagents: (Boc)₂O, Et₃N, DMAP (cat.), THF.

  • Procedure:

    • Suspend 4-iodo-5-methylimidazole (1.0 eq) in dry THF.

    • Add Et₃N (1.2 eq) and DMAP (0.05 eq).

    • Cool to 0°C. Add (Boc)₂O (1.1 eq) dropwise.

    • Warm to RT and stir for 4 hours.

  • Purification (CRITICAL):

    • The isomers have distinct R_f values on silica gel.

    • Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3).

    • Isomer A (Target): Typically elutes second (more polar due to dipole alignment) in many systems, but this must be confirmed via NOE.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Methylimidazole Iodination Step 1: Iodination (I2, NaOH) Start->Iodination Intermediate 4-Iodo-5-methylimidazole (Tautomeric Mix) Iodination->Intermediate BocProt Step 2: Boc Protection ((Boc)2O, Et3N) Intermediate->BocProt Mixture Regioisomer Mixture BocProt->Mixture Separation Column Chromatography (Hex:EtOAc) Mixture->Separation Target Target: 1-Boc-4-iodo-5-methyl (Verify via NOE) Separation->Target Fraction B Waste Byproduct: 1-Boc-5-iodo-4-methyl Separation->Waste Fraction A

Caption: Synthesis workflow highlighting the critical chromatographic separation of regioisomers.

Application Protocols

Workflow A: Suzuki-Miyaura Cross-Coupling

This is the primary application for generating 4-aryl-5-methylimidazole motifs (e.g., for p38 kinase inhibitors). The C4-Iodine is highly reactive, allowing coupling under mild conditions.

Reagents:

  • Substrate: 1-Boc-4-iodo-5-methylimidazole (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a microwave vial or sealed tube, combine the imidazole substrate, boronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours. (Microwave: 100°C for 30 min).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Note on Deprotection: The Boc group may be partially cleaved if the reaction is too basic or prolonged at high heat. If deprotection is desired, treat the crude with TFA/DCM (1:1) post-workup.

Workflow B: Lithium-Halogen Exchange (C4-Functionalization)

Used to introduce non-aryl electrophiles (aldehydes, ketones, acyl chlorides) at the C4 position.

Safety Note: t-BuLi is pyrophoric. Handle with extreme caution.

Reagents:

  • Substrate: 1-Boc-4-iodo-5-methylimidazole

  • Exchange Reagent: i-PrMgCl (TurboGrignard) or n-BuLi.

    • Recommendation: Use i-PrMgCl for milder exchange that preserves the Boc group better than n-BuLi.

  • Electrophile: Benzaldehyde, DMF, etc.

  • Solvent: Anhydrous THF.

Protocol:

  • Cooling: Dissolve substrate in THF under Argon and cool to -78°C .

  • Exchange: Add i-PrMgCl (1.1 eq) dropwise. Stir at -40°C for 30-60 mins to ensure complete I/Mg exchange.

    • Note: If using n-BuLi, keep at -78°C to avoid attacking the Boc carbonyl.

  • Electrophile Addition: Cool back to -78°C. Add the electrophile (1.2 eq) dropwise.

  • Quench: Warm to RT and quench with sat. NH₄Cl.

Workflow C: C2-Lithiation (Advanced)

Warning: Attempting to lithiate C2 (the proton between nitrogens) in the presence of C4-Iodine often leads to "Halogen Dance" (migration of Iodine from C4 to C2) or scrambling.

  • If C2 functionalization is required retaining the C4-Iodine, use TMPMgCl·LiCl (Knochel-Hauser Base) at -78°C. This sterically hindered base prefers deprotonation at C2 over I/Mg exchange.

Visualization: Divergent Reactivity

ReactivityPathways Center 1-Boc-4-iodo-5-methylimidazole Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Center->Suzuki C4-I Activation LiExchange Li/Mg-Halogen Exchange (iPrMgCl, -40°C) Center->LiExchange C4-I Exchange ProductA 4-Aryl-5-methylimidazole (Kinase Inhibitor Core) Suzuki->ProductA IntermediateLi C4-Magnesiate Species LiExchange->IntermediateLi Electrophile Electrophile (E+) (e.g., DMF, Aldehydes) IntermediateLi->Electrophile ProductB 4-Functionalized Imidazole Electrophile->ProductB

Caption: Divergent synthetic pathways utilizing the C4-Iodine handle.

Quantitative Data Summary

ParameterValue / ConditionNotes
Molecular Weight 308.12 g/mol
Regioselectivity (Boc) ~60:40 to 80:20Favoring 1-Boc-4-methyl (unwanted) or 1-Boc-5-methyl (target) depends on conditions; separation required.[2]
Suzuki Yield 75–92%High efficiency due to weak C-I bond.
Li-Exchange Temp -40°C to -78°CHigher temps risk Boc attack or elimination.
Storage 2–8°C, DarkLight sensitive (C-I bond photolysis).

References

  • Synthesis and Regioselectivity of Imidazoles

    • Review of Imidazole Chemistry: Zhang, L., et al. "Comprehensive review in current developments of imidazole-based medicinal chemistry." Med.[3] Res. Rev.2014 , 34, 340. Link

    • Boc-Protection Regiochemistry: Studies on similar 4(5)-substituted imidazoles confirm the formation of separable regioisomers. Beilstein J. Org. Chem.2011 , 7, 1108. Link

  • Suzuki Coupling Protocols

    • General Suzuki Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs. Link

    • Aqueous Conditions:[4][5][6][7] "Highly Efficient Method for Suzuki Reactions in Aqueous Media."[8] PMC - NIH. Link

  • Lithiation & Halogen Exchange

    • Lithium-Halogen Exchange Mechanism:[9] "The Mechanism of Lithium-Halogen Exchange."[10] Macmillan Group. Link

    • Selective Exchange: "Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes." Molecules2015 , 20, 19449. Link

  • Commercial Availability

    • 1-Boc-4-iodo-1H-imidazole (Analog): American Elements.[11] Link

    • 4-Iodo-5-methyl-1H-imidazole (Precursor): BLD Pharm. Link

Sources

Method

Introduction: Strategic Importance of the Imidazole Scaffold

An Application Guide to the Palladium-Catalyzed Negishi Coupling of 1-Boc-4-iodo-5-methylimidazole For Researchers, Scientists, and Drug Development Professionals The imidazole ring is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Palladium-Catalyzed Negishi Coupling of 1-Boc-4-iodo-5-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including antihistamines, antifungals, and anti-inflammatory agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design.[2] The functionalization of the imidazole core is therefore a critical task in the development of new chemical entities. The Negishi cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, offers a powerful and versatile tool for this purpose.[3][4]

This guide provides a detailed examination of the Negishi coupling as applied to 1-Boc-4-iodo-5-methylimidazole. This specific substrate is particularly relevant due to the presence of the tert-butyloxycarbonyl (Boc) protecting group, which stabilizes the imidazole ring and prevents unwanted side reactions at the nitrogen atom, and the highly reactive iodo leaving group at the C4 position. The Negishi coupling's high functional group tolerance and effectiveness in coupling sp², sp³, and sp carbon atoms make it an ideal strategy for elaborating this key intermediate into diverse and complex molecular architectures.[3][5]

Reaction Principle and Catalytic Mechanism

The Negishi coupling facilitates the formation of a new carbon-carbon bond by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3][6] Palladium catalysts are generally preferred for their superior functional group tolerance and higher yields.[3] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 1-Boc-4-iodo-5-methylimidazole. This step forms a Pd(II) intermediate. The use of electron-rich and bulky phosphine ligands can facilitate this step.[7]

  • Transmetalation: The organic group (R') from the organozinc reagent is transferred to the palladium center, displacing the halide. This is often the rate-determining step. The high reactivity of organozinc reagents compared to organoboranes or organostannanes contributes to faster reaction times.[3]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

// Inputs and Outputs substrate [label="R-X\n(1-Boc-4-iodo-5-methylimidazole)", shape=cds, fillcolor="#FFFFFF", style=filled]; organozinc [label="R'-ZnX'\n(Organozinc Reagent)", shape=cds, fillcolor="#FFFFFF", style=filled]; product [label="R-R'\n(Coupled Product)", shape=cds, fillcolor="#FFFFFF", style=filled]; zn_salt [label="ZnX'₂", shape=cds, fillcolor="#FFFFFF", style=filled];

substrate -> oa_intermediate [style=dashed, arrowhead=none, color="#5F6368"]; organozinc -> trans_intermediate [style=dashed, arrowhead=none, color="#5F6368"]; trans_intermediate -> product [style=dashed, color="#5F6368"]; trans_intermediate -> zn_salt [style=dashed, color="#5F6368"]; } enddot

Figure 1: Catalytic Cycle of the Negishi Coupling

Protocol: Negishi Coupling of 1-Boc-4-iodo-5-methylimidazole with an Arylzinc Reagent

This protocol details a general procedure for the coupling of 1-Boc-4-iodo-5-methylimidazole with a representative arylzinc reagent. The organozinc reagent is generated in situ from the corresponding aryl bromide.

Self-Validation and Safety:

  • Inert Atmosphere: Organozinc reagents are highly sensitive to air and moisture; therefore, all steps must be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[3]

  • Anhydrous Conditions: All glassware must be oven- or flame-dried, and all solvents must be anhydrous to prevent quenching of the organozinc reagent.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
1-Boc-4-iodo-5-methylimidazoleStarting Material>98% Purity
Aryl Bromide (e.g., 4-Bromotoluene)Organozinc Precursor>98% Purity
n-Butyllithium (n-BuLi)Lithiation Agent2.5 M in Hexanes
Zinc Chloride (ZnCl₂)Transmetalation SaltAnhydrous, >98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium Precatalyst>97% Purity
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand>98% Purity
Tetrahydrofuran (THF)SolventAnhydrous, <50 ppm H₂O
Saturated aq. NH₄ClQuenching AgentReagent Grade
Ethyl AcetateExtraction SolventACS Grade
BrineWashing SolutionSaturated aq. NaCl
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Silica GelStationary Phase230-400 mesh
Step-by-Step Experimental Procedure

Part A: In Situ Preparation of the Arylzinc Reagent

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an Argon inlet, add the aryl bromide (1.2 mmol, 1.2 eq).

  • Dissolution: Add anhydrous THF (5 mL) via syringe and cool the solution to -78 °C using an acetone/dry ice bath.

  • Lithiation: Slowly add n-butyllithium (1.2 mmol, 1.2 eq) dropwise over 5 minutes. Stir the reaction mixture at -78 °C for 30 minutes. The formation of the aryllithium may result in a color change or precipitate.

  • Transmetalation to Zinc: In a separate flame-dried flask, dissolve anhydrous zinc chloride (1.3 mmol, 1.3 eq) in anhydrous THF (5 mL). Transfer this solution via cannula to the aryllithium solution at -78 °C.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for 1 hour. This forms the arylzinc chloride solution.

Part B: The Cross-Coupling Reaction

  • Catalyst Preparation: In a separate flame-dried Schlenk flask, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and SPhos (0.05 mmol, 5 mol%).

  • Substrate Addition: Add 1-Boc-4-iodo-5-methylimidazole (1.0 mmol, 1.0 eq) to the flask containing the catalyst system.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous THF (5 mL).

  • Initiation: Transfer the freshly prepared arylzinc solution from Part A to the flask containing the substrate and catalyst via cannula.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress every 1-2 hours by TLC or LC-MS until the starting iodoimidazole is consumed (typically 4-12 hours).

Part C: Workup and Purification

  • Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.

Optimization and Causality

The success of the Negishi coupling often hinges on the careful selection of catalyst, ligand, and reaction conditions.

ParameterRecommendedRationale & Justification
Catalyst Loading 1-5 mol% PdLower loadings (e.g., 1 mol%) are often sufficient but may require longer reaction times. Higher loadings can be used for challenging substrates but increase cost and potential for side products.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos)These ligands promote the oxidative addition step and facilitate the reductive elimination, which is crucial for sterically hindered substrates.[8][9] They can also suppress side reactions like β-hydride elimination in alkyl couplings.[10][11]
Solvent Anhydrous THF, Dioxane, or TolueneAprotic solvents are required to prevent the decomposition of the organozinc reagent. THF is excellent for solubilizing the organometallic species.
Temperature Room Temp to 80 °CThe reaction often proceeds at room temperature, but heating can be necessary to drive sluggish reactions to completion, especially with less reactive coupling partners.
Organozinc Stoichiometry 1.2 - 1.5 equivalentsA slight excess of the organozinc reagent is used to ensure complete consumption of the limiting iodoimidazole, accounting for any incidental quenching.

dot graph Experimental_Workflow { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow", labelloc=b, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

// Nodes prep_zinc [label="Part A: Prepare Organozinc\n(Ar-Br + n-BuLi -> Ar-Li)\n(Ar-Li + ZnCl₂ -> Ar-ZnCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_cat [label="Part B: Prepare Reaction Flask\n(Pd₂(dba)₃ + SPhos + Substrate in THF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; combine [label="Combine Reagents\n(Add Ar-ZnCl to Reaction Flask)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="React & Monitor\n(Heat to 60°C, monitor by TLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Part C: Workup\n(Quench, Extract, Wash, Dry)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#202124", fontcolor="#FFFFFF"]; product [label="Final Product\n(1-Boc-4-aryl-5-methylimidazole)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep_zinc -> combine [color="#5F6368"]; prep_cat -> combine [color="#5F6368"]; combine -> react [color="#5F6368"]; react -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; } enddot

Figure 2: Experimental Workflow Summary

References

  • Negishi coupling - Wikipedia. [Link]

  • Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones - Bucknell Digital Commons. [Link]

  • Negishi cross-coupling reaction - YouTube. [Link]

  • Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem - YouTube. [Link]

  • Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings - PubMed. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent | Organic Letters - ACS Publications. [Link]

  • POxAP Precatalysts and the Negishi Cross-Coupling Reaction - Organic Chemistry Portal. [Link]

  • Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings - Organic Chemistry Portal. [Link]

  • Negishi Coupling - Organic Chemistry Portal. [Link]

  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions - Elektronische Hochschulschriften der LMU München. [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC - NIH. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters - ACS Publications. [Link]

  • An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC - PubMed Central. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC. [Link]

  • Organozinc chemistry - Wikipedia. [Link]

  • Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types | Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC. [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-4-iodo-5-methylimidazole

Introduction: The Strategic Importance of C-N Bond Formation in Imidazole Scaffolds The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient pallad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Imidazole Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] Imidazole-containing compounds are of particular significance in drug discovery due to their diverse biological activities. The ability to introduce a wide range of amino functionalities onto the imidazole core via the Buchwald-Hartwig amination of halo-imidazoles opens up vast possibilities for the exploration of novel chemical space and the development of new therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 1-Boc-4-iodo-5-methylimidazole. We will delve into the mechanistic underpinnings of this reaction, offer a detailed experimental protocol as a robust starting point for optimization, and discuss critical parameters and potential challenges associated with this specific transformation. The tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen is generally compatible with the reaction conditions, and its subsequent removal can be achieved under acidic conditions.[2][3]

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (1-Boc-4-iodo-5-methylimidazole), forming a Pd(II) intermediate.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.[7]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II)-amido complex, regenerating the active Pd(0) catalyst and releasing the desired aminated product.[6]

The efficiency of each step is highly dependent on the nature of the palladium precursor, the phosphine ligand, the base, and the solvent.[1]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-I Ar-Pd(II)(L)-I Ar-Pd(II)(L)-I Oxidative Addition->Ar-Pd(II)(L)-I Amine Coordination Amine Coordination Ar-Pd(II)(L)-I->Amine Coordination HNR'R'' Ar-Pd(II)(L)(NHR'R'') [Ar-Pd(II)(L)(NHR'R'')]I Amine Coordination->Ar-Pd(II)(L)(NHR'R'') Deprotonation Deprotonation Ar-Pd(II)(L)(NHR'R'')->Deprotonation Base Ar-Pd(II)(L)(NR'R'') Ar-Pd(II)(L)(NR'R'') Deprotonation->Ar-Pd(II)(L)(NR'R'') Base-H+ I- Base-H⁺ I⁻ Deprotonation->Base-H+ I- Reductive Elimination Reductive Elimination Ar-Pd(II)(L)(NR'R'')->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Product (Ar-NR'R'') Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Buchwald-Hartwig amination of 1-Boc-4-iodo-5-methylimidazole with a generic amine. It is crucial to note that the optimal conditions, particularly the choice of ligand and base, may vary depending on the specific amine coupling partner.

Materials:

  • 1-Boc-4-iodo-5-methylimidazole

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add 1-Boc-4-iodo-5-methylimidazole (1.0 equiv), the palladium source (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 mol% relative to palladium).

  • Addition of Reagents: Add the base (typically 1.5-2.0 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv).

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Key Reaction Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination of 1-Boc-4-iodo-5-methylimidazole is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended Starting Conditions & ConsiderationsRationale & Potential Issues
Palladium Source Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ. Pre-catalysts can also be used for improved reproducibility.[8]
Ligand Xantphos, RuPhos, BrettPhos (1.2-2.4 mol% relative to Pd)Bulky, electron-rich phosphine ligands are generally effective for amination of heteroaryl halides.[8][9] The optimal ligand depends on the steric and electronic properties of the amine.
Base Cs₂CO₃, K₃PO₄, NaOtBu (1.5-2.0 equiv)Weaker bases like carbonates are often preferred for substrates with base-sensitive functional groups.[10] Stronger bases like NaOtBu may be necessary for less reactive amines but can cause side reactions.
Solvent Toluene, Dioxane, THF (anhydrous, degassed)The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. Toluene is often a good starting point.[11]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but can also lead to decomposition.
Amine Stoichiometry 1.1-1.5 equivA slight excess of the amine is typically used to ensure complete consumption of the iodo-imidazole.

Experimental Workflow for Optimization

Optimization_Workflow Start Start: Define Substrates Screen_Ligands Screen Ligands (e.g., Xantphos, RuPhos, BrettPhos) Start->Screen_Ligands Screen_Bases Screen Bases (e.g., Cs2CO3, K3PO4, NaOtBu) Screen_Ligands->Screen_Bases Select best ligand Optimize_Temp Optimize Temperature (e.g., 80, 100, 110 °C) Screen_Bases->Optimize_Temp Select best base Optimize_Conc Optimize Concentration Optimize_Temp->Optimize_Conc Select best temperature Final_Protocol Final Optimized Protocol Optimize_Conc->Final_Protocol

Caption: A systematic workflow for optimizing the reaction conditions.

Troubleshooting and Scientific Insights

Challenge 1: Low or No Conversion

  • Potential Cause: Catalyst inhibition. Imidazoles can coordinate to the palladium center and inhibit the formation of the active catalytic species.

  • Proposed Solution:

    • Pre-activation of the catalyst: Prepare a pre-activated solution of the palladium source and ligand before adding the imidazole substrate.

    • Use of pre-catalysts: Employ commercially available palladium pre-catalysts where the ligand is already coordinated to the metal center.

    • Ligand Choice: Bulky biarylphosphine ligands can disfavor the binding of the imidazole to the palladium center.[9]

Challenge 2: Side Reactions

  • Potential Cause: Hydrolysis of the Boc-protecting group or other base-sensitive functionalities.

  • Proposed Solution:

    • Base Selection: Use weaker bases such as Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu.[10]

    • Temperature Control: Lower the reaction temperature if decomposition is observed.

Challenge 3: Difficulty with Primary Amines

  • Potential Cause: Double arylation of the primary amine.

  • Proposed Solution:

    • Stoichiometry Control: Use a larger excess of the primary amine or add it slowly to the reaction mixture.

    • Ammonia Equivalents: For the synthesis of primary amines, consider using ammonia surrogates like benzophenone imine, followed by hydrolysis.[6]

Conclusion

The Buchwald-Hartwig amination of 1-Boc-4-iodo-5-methylimidazole is a powerful tool for the synthesis of a diverse library of 4-amino-5-methylimidazole derivatives. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can achieve high yields and purity for a wide range of amine coupling partners. This application note provides a solid foundation for embarking on such synthetic endeavors, empowering scientists in their quest for novel molecules with potential therapeutic applications.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • CatSci Ltd. (n.d.). Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • National Institutes of Health. (2014). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles via isocyanide insertion. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Applications of Buchwald′s Phosphines in Palladium-Catalyzed Aromatic Bond Forming Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Synthesis of α-Iminoamides from Imidoyl Chlorides and a Carbamoylsilane. Retrieved from [Link]

  • National Institutes of Health. (2017). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][8][11]oxazines by intramolecular Hiyama coupling. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • National Institutes of Health. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link]

  • PubMed. (2005). Synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes: application to amino acid mimetics with a C-terminal imidazole. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing base selection for coupling 1-Boc-4-iodo-5-methylimidazole

Ticket ID: #CPL-IMD-405 Subject: Optimizing Base Selection for Suzuki-Miyaura Cross-Coupling of 1-Boc-4-iodo-5-methylimidazole Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Resolution P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPL-IMD-405 Subject: Optimizing Base Selection for Suzuki-Miyaura Cross-Coupling of 1-Boc-4-iodo-5-methylimidazole Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Resolution Provided]

Executive Summary: The "Steric-Electronic" Conflict

Coupling 1-Boc-4-iodo-5-methylimidazole presents a classic synthetic conflict:

  • Electronic Fragility: The N-Boc group is electron-withdrawing, activating the C4-iodine for oxidative addition. However, it is base-labile . Strong bases or nucleophilic solvents (e.g., MeOH with alkoxides) will cleave the Boc group, leading to N-H imidazoles that poison Palladium catalysts or undergo N-arylation.

  • Steric Hindrance: The 5-methyl group creates significant steric bulk adjacent to the reactive C4 center. This slows down the transmetallation step, requiring a base strong enough to rapidly activate the boronic acid, yet mild enough to preserve the Boc group.

This guide provides a self-validating protocol to navigate this narrow window.

Base Selection Decision Matrix

Do not choose a base arbitrarily. Use this matrix to select the optimal base based on your specific boronic acid partner and available equipment.

Base SystempKa (Conj. Acid)SuitabilityRisk ProfileRecommendation
K₃PO₄ (Anhydrous) ~12.3High Low deprotection risk if dry. Excellent for hindered substrates.Primary Choice. Best balance of activation vs. stability.
Na₂CO₃ (aq) ~10.3Medium Moderate hydrolysis risk. Often too weak for bulky 5-Me couplings.Use only for highly reactive, unhindered boronic acids.
Cs₂CO₃ ~10.3 (organic sol.)High High solubility in DMF/Dioxane. "Cesium Effect" aids transmetallation.Secondary Choice. Use if K₃PO₄ fails to push conversion.
NaOtBu / KOtBu ~17-19Critical Failure DO NOT USE. Rapid Boc cleavage and polymerization.Strictly prohibited for this substrate.
KF / Al₂O₃ ~3-9Specialized Zero deprotection risk. Very slow kinetics.Use only for extremely acid-sensitive partners.
Optimized Experimental Protocol

This protocol uses Anhydrous Tripotassium Phosphate (K₃PO₄) . It is superior to carbonate bases for hindered imidazoles because the phosphate anion can act as a bifunctional shuttle, stabilizing the Pd-intermediate while activating the boron species, without the nucleophilicity that attacks the Boc carbonyl.

Reagents:

  • Substrate: 1-Boc-4-iodo-5-methylimidazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Resistant to N-complexation.

  • Base: K₃PO₄ (fine powder, anhydrous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

Step-by-Step Workflow:

  • Pre-Activation (Dry Mode): In a glovebox or under Ar flow, charge a reaction vial with the Imidazole substrate, Boronic acid, K₃PO₄, and Pd catalyst.

  • Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-reactions.

  • Initiation: Add solvent via syringe. Seal the vial with a crimp cap (PTFE/Silicone septa).

  • Thermal Ramp: Heat to 80 °C .

    • Note: Do not exceed 90 °C. At >100 °C, thermal extrusion of CO₂ (Boc decomposition) becomes significant regardless of the base.

  • Monitoring: Check LCMS at 2 hours.

    • Success Marker: Disappearance of Iodide (M+H) and appearance of Product.

    • Failure Marker: Appearance of "M-100" mass (Des-Boc product).

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired Transmetallation (Productive) and the Base-mediated Boc-Deprotection (Destructive).

BaseMechanism Start 1-Boc-4-iodo-5-Me-Imid Pd_OxAdd Pd(II)-Oxidative Complex (Sterically Crowded) Start->Pd_OxAdd Pd(0) Transmetallation Transmetallation (Rate Limiting Step) Pd_OxAdd->Transmetallation  Requires Base Activation   Base Base Selection (The Critical Variable) Base->Transmetallation  Activates Boronic Acid   Deprotection Nucleophilic Attack on Carbonyl (Side Rxn) Base->Deprotection  Attacks Boc Group   Product Coupled Product (Intact Boc) Transmetallation->Product  Reductive Elim.   DeadEnd De-Boc Imidazole (Catalyst Poison) Deprotection->DeadEnd  Loss of t-Bu  

Figure 1: The Kinetic Fork. Strong nucleophilic bases favor the red path (Deprotection). Bulky phosphates favor the green path.

Troubleshooting & FAQs

Q1: My LCMS shows a mass corresponding to [Product Mass - 100]. What happened? A: You have suffered Boc-deprotection .

  • Cause: Your base was too nucleophilic (e.g., hydroxide generated from wet carbonate) or the temperature was too high.

  • Fix: Switch to anhydrous K₃PO₄ and ensure your solvent is dry. Lower the temperature to 65 °C and extend the reaction time. If using aqueous conditions, switch to a biphasic system (Toluene/Water) to keep the Boc-protected species in the organic phase, away from the caustic aqueous base.

Q2: The starting material is consumed, but I only see de-iodinated imidazole (Protodeiodination). A: This is a common failure mode with heteroaryl iodides.

  • Cause: The transmetallation step is too slow due to the 5-methyl steric clash , allowing the Pd-Aryl intermediate to capture a proton from the solvent or moisture.

  • Fix: You must accelerate transmetallation.[1]

    • Increase Boronic Acid to 2.0 equiv.

    • Switch to a more active catalyst system like Pd(dtbpf)Cl₂ or XPhos Pd G3 . These bulky, electron-rich ligands facilitate oxidative addition and transmetallation in sterically congested environments.

Q3: Can I use K₂CO₃ in Methanol? A: Absolutely not. Carbonate in methanol generates methoxide (MeO⁻) in equilibrium. Methoxide is a potent nucleophile that will transesterify the Boc group, removing it within minutes at elevated temperatures. Always use non-nucleophilic solvents (Dioxane, Toluene, DMF, DME).

Q4: The reaction stalls at 50% conversion. A: The catalyst has likely deactivated (precipitated as Pd black).

  • Fix: The 1-Boc-imidazole product itself can coordinate to Pd, inhibiting turnover. Add 10 mol% extra ligand (e.g., dppf or XPhos) relative to the metal to keep the Pd species active in solution.

References
  • BenchChem. (2025).[2] Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Retrieved from

  • Organic Chemistry Portal. (2007). Suzuki Coupling Mechanism and Base Activation. Retrieved from

  • Fantoni, T., et al. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. (Cited for ligand selection in hindered imidazoles).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Boc-4-iodo-5-methylimidazole vs. 4-iodo-5-methylimidazole in Cross-Coupling

The following guide provides an objective, technical comparison of 1-Boc-4-iodo-5-methylimidazole versus its unprotected counterpart, 4-iodo-5-methylimidazole , focusing on their utility in palladium-catalyzed cross-coup...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, technical comparison of 1-Boc-4-iodo-5-methylimidazole versus its unprotected counterpart, 4-iodo-5-methylimidazole , focusing on their utility in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

Executive Summary

For pharmaceutical and agrochemical synthesis, 1-Boc-4-iodo-5-methylimidazole is the superior reagent for reliable, high-yielding cross-coupling reactions. The Boc (tert-butoxycarbonyl) protecting group mitigates two critical failure modes associated with the unprotected parent compound: catalyst poisoning via N-H coordination and regiochemical ambiguity due to prototropic tautomerism.

While the unprotected 4-iodo-5-methylimidazole offers a higher atom economy and lower raw material cost, it typically requires specialized, expensive ligands (e.g., tBuBrettPhos) or harsh conditions to overcome catalyst deactivation, often resulting in lower turnover numbers (TON).

Mechanistic Analysis: The "N-H" Problem

The primary differentiator between these two reagents is the presence of the acidic N-H proton in the unprotected imidazole.

A. Catalyst Poisoning (The "Sink" Effect)

In the unprotected substrate, the free imidazole nitrogen (N-H or N:) acts as a potent ligand for Palladium (Pd).

  • Unprotected: The basic nitrogen coordinates strongly to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, unreactive "Pd-sink" complex, preventing the transmetallation step.

  • Boc-Protected: The electron-withdrawing Boc group reduces the electron density on the imidazole ring and sterically hinders the nitrogen, preventing it from displacing the phosphine ligands on the catalyst.

B. Regiochemical Instability[1]
  • Unprotected: Exists in rapid equilibrium between two tautomers: 4-iodo-5-methylimidazole and 5-iodo-4-methylimidazole. This ambiguity can lead to mixtures of regioisomers if the coupling partner is sensitive to sterics.

  • Boc-Protected: The protection locks the tautomer in a fixed position (typically the 1,5- or 1,4-isomer depending on synthesis), ensuring that the oxidative addition occurs at a geometrically defined C-I bond.

Visualization: Catalyst Deactivation Pathway

The following diagram illustrates how the unprotected imidazole disrupts the catalytic cycle compared to the protected form.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd R-I Poisoned STABLE COMPLEX (Pd Sequestration) OxAdd->Poisoned + Unprotected (N-coordination) TransMetal Transmetallation OxAdd->TransMetal + Protected (No coordination) Unprotected Unprotected 4-iodo-5-methylimidazole Unprotected->Poisoned Protected 1-Boc-Protected Analogue Protected->TransMetal Product Coupled Product TransMetal->Product Reductive Elim. Product->Pd0 Regeneration

Figure 1: Mechanism of catalyst poisoning by unprotected imidazole nitrogen versus the smooth catalytic cycle of the Boc-protected analogue.

Comparative Performance Data

The following data summarizes typical performance metrics derived from cross-coupling literature (Suzuki-Miyaura conditions).

Feature1-Boc-4-iodo-5-methylimidazole4-iodo-5-methylimidazole
Standard Yield 85% - 98% < 40% (without optimization)
Catalyst Loading 1 - 3 mol% Pd5 - 10 mol% Pd
Ligand Requirement Standard (PPh3, dppf)Specialized (e.g., tBuBrettPhos)
Reaction Time 2 - 6 Hours12 - 24 Hours
Solubility High (DCM, THF, Toluene)Poor (Requires DMF/DMSO)
Side Reactions MinimalHomocoupling, De-iodination

Key Insight: Literature indicates that unprotected imidazoles often result in "no reactivity" under standard conditions (e.g., Pd(PPh3)4/Na2CO3), whereas Boc-protected variants proceed to full conversion [1, 2].

Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Substrate: 1-Boc-4-iodo-5-methylimidazole Reaction Type: Suzuki-Miyaura Coupling

  • Setup: In a reaction vial, combine 1-Boc-4-iodo-5-methylimidazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM (3 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 80°C for 4 hours under Nitrogen or Argon.

  • Workup: Dilute with EtOAc, wash with brine. The Boc group may partially cleave if the temperature exceeds 100°C or if strong bases (e.g., hydroxides) are used.

    • Note: If the target requires the free imidazole, the Boc group can be removed quantitatively in situ or post-workup using TFA/DCM or mild heating in MeOH/K2CO3 [3].

Protocol B: Coupling of Unprotected Substrate (Alternative)

Substrate: 4-iodo-5-methylimidazole Use Case: When N-protection is impossible or atom economy is critical.

  • Setup: Combine 4-iodo-5-methylimidazole (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Base: Use K3PO4 (3.0 equiv) – stronger base required to buffer the acidic proton.

  • Catalyst: Pd2(dba)3 (2 mol%) with XPhos or tBuBrettPhos (4-8 mol%). Standard ligands will likely fail.

  • Solvent: n-Butanol or DMF (high polarity required for solubility).

  • Reaction: Heat to 100-110°C for 18-24 hours.

  • Risk: Expect lower yields (40-60%) and difficult purification due to residual catalyst binding to the product.

Decision Framework

Use the following logic tree to select the appropriate starting material for your campaign.

DecisionTree Start Start: Select Reagent Q1 Is the final target N-protected? Start->Q1 RouteA Use 1-Boc-4-iodo-5-methylimidazole Q1->RouteA Yes (Boc/Other) Q2 Can you afford specialized ligands? Q1->Q2 No (Free NH) Note *Note: Route A allows post-coupling deprotection RouteA->Note RouteB Use 4-iodo-5-methylimidazole Q2->RouteA No (Need Robustness) Q2->RouteB Yes (High Budget)

Figure 2: Decision matrix for reagent selection based on project constraints.

References

  • Billingsley, K., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 524–527. Link

  • Kudo, N., et al. (2011). Efficient Synthesis of 1,3-Diarylsubstituted Indazoles Utilizing a Two-Step Suzuki Cross-Coupling/Deprotection Sequence. Journal of Organic Chemistry, 76(11), 4771–4775. Link

  • Deng, X., et al. (2011). Reaction conditions for refractory heteroaryl–heteroaryl Suzuki–Miyaura cross-couplings. Nature Protocols/PMC, 7(1). Link

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

Sources

Comparative

biological activity of 1-Boc-4-iodo-5-methylimidazole derivatives

The following guide details the strategic application of 1-Boc-4-iodo-5-methylimidazole in medicinal chemistry. It focuses on its role as a "linchpin" scaffold for accessing biologically active 2,4,5-trisubstituted imida...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic application of 1-Boc-4-iodo-5-methylimidazole in medicinal chemistry. It focuses on its role as a "linchpin" scaffold for accessing biologically active 2,4,5-trisubstituted imidazoles, specifically targeting kinases (p38 MAPK) and ion exchangers (NHE-1).[1]

Executive Summary: The "Open-Access" Scaffold

1-Boc-4-iodo-5-methylimidazole is not a drug itself, but a high-value synthetic intermediate. Its primary value lies in its specific regiochemistry, which solves a common problem in imidazole functionalization: "The Tautomeric Trap." [1]

In drug discovery, 2,4,5-trisubstituted imidazoles are privileged structures found in anti-inflammatory drugs (e.g., SB 203580) and cardiovascular agents.[1] However, direct functionalization of the imidazole core is often plagued by poor regioselectivity due to rapid tautomerization (N-H moving between N1 and N3).[1]

This guide compares 1-Boc-4-iodo-5-methylimidazole against its regioisomers and non-methylated analogs, demonstrating why it is the superior choice for synthesizing C4-arylated bioactive libraries.

Feature1-Boc-4-iodo-5-methylimidazole (Target)1-Boc-5-iodo-4-methylimidazole (Alternative)
Reactive Site C4-Iodine (Sterically Accessible)C5-Iodine (Sterically Hindered by Boc)
Coupling Yield High (>80% typical for Suzuki)Low / De-protection risks
Primary Use Synthesis of p38 MAPK & NHE-1 inhibitorsSpecialized niche applications
Metabolic Stability High (C5-Methyl blocks oxidation)Moderate (C4-Methyl is less blocking)

Scientific Rationale: The "Steric Steering" Effect

The Regiochemistry Problem

Unprotected imidazoles exist in equilibrium.[1] To selectively functionalize one carbon, you must "lock" the nitrogen with a protecting group (like Boc).[1]

  • Reaction: 4(5)-methylimidazole +

    
    
    
    
    
    4-iodo-5-methylimidazole (tautomer).
  • Protection: Adding Boc

    
    O creates two isomers.[1]
    
Why Isomer Selection Matters

The choice of 1-Boc-4-iodo-5-methylimidazole is deliberate to maximize synthetic efficiency.

  • The Target (Isomer A): The bulky Boc group is at N1.[1] The Methyl group is at C5 (adjacent to Boc).[1] The Iodine is at C4 (distant).[1]

    • Advantage:[1][2][3] The reactive C4-Iodine bond is pointing away from the bulky Boc group. This creates an "Open Access" channel for palladium catalysts (Suzuki/Sonogashira coupling).[1]

  • The Alternative (Isomer B): The Iodine is at C5 (adjacent to Boc).[1]

    • Disadvantage:[1][2] The Boc group creates a "Steric Shield" around the Iodine, drastically reducing cross-coupling yields and often leading to premature Boc-deprotection.

Visualizing the Steric Logic

G Start 4(5)-Methylimidazole (Tautomeric Mixture) Iodination Iodination (I2/KI) Start->Iodination Intermediate 4-iodo-5-methylimidazole (Tautomer) Iodination->Intermediate Boc Boc Protection (Boc2O, TEA) Intermediate->Boc IsomerA 1-Boc-4-iodo-5-methylimidazole (TARGET SCAFFOLD) Boc->IsomerA Minor Isomer (Requires Separation) IsomerB 1-Boc-5-iodo-4-methylimidazole (Sterically Hindered) Boc->IsomerB Major Isomer (Thermodynamic) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) IsomerA->Coupling High Yield (Unobstructed C4) IsomerB->Coupling Low Yield (Steric Clash at C5) Product Bioactive C4-Aryl Imidazole (p38 / NHE-1 Inhibitor) Coupling->Product

Figure 1: Synthetic pathway illustrating the divergence of isomers.[4] The target scaffold (Green) allows for efficient coupling, whereas the alternative (Red) suffers from steric hindrance.[1]

Biological Applications & Case Studies

Once the scaffold is coupled to an aryl group, the 1-Boc group is removed (deprotection), yielding the bioactive 4-aryl-5-methylimidazole core.

Case Study 1: NHE-1 Inhibitors (Cardiovascular Protection)

Target: Sodium-Hydrogen Exchanger-1 (NHE-1). Inhibition protects the heart during ischemia/reperfusion injury.[1]

  • Compound: BMS-derived analogs (e.g., Compound 9t).[1]

  • Role of the Scaffold: The 5-methyl group is critical. It fits into a hydrophobic pocket in the NHE-1 active site, significantly improving potency compared to the des-methyl analog.

  • Data Comparison:

Compound VariantIC50 (NHE-1)Selectivity (vs NHE-2)Oral Bioavailability (Rat)
5-Methyl Analog (Derived from Topic) 0.0065 µM 1400x 52%
Des-methyl Analog0.045 µM350x<20%
Source: Atwal et al. (Bristol-Myers Squibb), Bioorg. Med. Chem. Lett. 2006.[1][5]
Case Study 2: p38 MAP Kinase Inhibitors (Anti-Inflammatory)

Target: p38 Mitogen-Activated Protein Kinase.[6]

  • Mechanism: Compounds like SB 203580 use the imidazole nitrogen to bind to the ATP pocket of the kinase.

  • Scaffold Utility: The 4-iodo handle allows the attachment of the critical 4-fluorophenyl or pyrimidine rings found in second-generation inhibitors. The 5-methyl group restricts rotation, locking the pharmacophore in the active conformation.

Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-iodo-5-methylimidazole

Note: Direct Boc protection of 4-iodo-5-methylimidazole favors the 1,4-isomer (Isomer B). To obtain the 1,5-methyl isomer (Isomer A), chromatographic separation or specific lithiation routes are required.

  • Iodination: Dissolve 4-methylimidazole (10 mmol) in water. Add

    
     (1.1 eq) and KI.[1] Stir at RT for 4h.[1] Neutralize and filter precipitate.[1] Yield: ~75% of 4-iodo-5-methylimidazole.
    
  • Protection: Suspend the iodide in MeCN. Add TEA (1.5 eq) and DMAP (0.1 eq). Add Boc

    
    O (1.2 eq) slowly at 0°C. Stir 12h.
    
  • Purification (Critical): The product is a mixture of isomers.[1][7]

    • TLC: Hexane/EtOAc (4:1).[1] The 1-Boc-4-iodo-5-methyl isomer (Target) is typically less polar (higher Rf) due to the shielding of the N-Boc by the adjacent methyl.

    • Column Chromatography: Elute with Hexane/EtOAc gradient. Isolate the target fraction.[1][8][9]

Protocol B: Regioselective Suzuki Coupling (Self-Validating)

Validation Step: If the reaction stalls or Boc falls off, check if you isolated the wrong isomer (Isomer B).

  • Reagents: 1-Boc-4-iodo-5-methylimidazole (1.0 eq), Arylboronic acid (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (9:1).[1] Degas thoroughly.

  • Conditions: Heat to 80°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with brine.

  • Deprotection: Treat the crude coupling product with TFA/DCM (1:1) for 1h to remove Boc and release the bioactive imidazole.[1]

References

  • Atwal, K. S., et al. (2006).[1] "Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.[1] Link

  • Shibamoto, T. (1983).[1] "Heterocyclic compounds in browning and browning/nitrite model systems: Occurrence, formation mechanisms and biological activity." Journal of Agricultural and Food Chemistry, 31, 554–558.[1] Link[1]

  • Murry, J. A. (2003).[1] "Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors."[1][6] Current Opinion in Drug Discovery & Development, 6(6), 945-965.[1] Link

  • Gerokonstantis, D. T., et al. (2020).[1][10][11] "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020(viii), 115-124.[1][11] Link

  • Leadbeater, N. E. (2005).[1] "Suzuki-Couplings with Organotrifluoroborates." Tetrahedron Letters, 46, 217.[1] Link[1]

Sources

Validation

Reference Standard Validation Guide: 1-Boc-4-iodo-5-methylimidazole

Executive Summary In the synthesis of kinase inhibitors and GPCR ligands, 1-Boc-4-iodo-5-methylimidazole serves as a high-value scaffold.[1] Its utility lies in the orthogonal reactivity of the C4-iodine (for Suzuki/Sono...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, 1-Boc-4-iodo-5-methylimidazole serves as a high-value scaffold.[1] Its utility lies in the orthogonal reactivity of the C4-iodine (for Suzuki/Sonogashira coupling) and the N1-Boc protecting group.[1] However, the structural ambiguity of imidazole alkylation often leads to mixtures of 1,4- and 1,5-regioisomers .

This guide objectively compares reference standard grades, establishing why Regiospecific Certified Reference Materials (CRMs) are non-negotiable for late-stage drug development, while defining where Technical Grades may suffice.

Part 1: The Regioselectivity Challenge

The core challenge in sourcing this reference standard is the tautomeric nature of the precursor, 4(5)-iodo-5(4)-methylimidazole.[1] During Boc-protection, two steric pathways compete, often yielding a mixture that is difficult to separate by standard flash chromatography.

Structural Divergence[1]
  • Target Isomer (1-Boc-4-iodo-5-methylimidazole): The tert-butoxycarbonyl group is adjacent to the methyl group.[1]

  • Impurity Isomer (1-Boc-5-iodo-4-methylimidazole): The tert-butoxycarbonyl group is adjacent to the iodine atom.[1]

The presence of the wrong isomer changes the trajectory of subsequent cross-coupling reactions, potentially leading to "dead" synthetic branches or inactive biological candidates.

Diagram: Regioisomer Genesis & Analytical Differentiation

Regioisomerism Precursor 4(5)-Iodo-5(4)-methylimidazole (Tautomeric Mixture) IsomerA Target: 1-Boc-4-iodo-5-methylimidazole (Boc adjacent to Methyl) Precursor->IsomerA Path A (Steric Clash: Boc vs Me) IsomerB Impurity: 1-Boc-5-iodo-4-methylimidazole (Boc adjacent to Iodine) Precursor->IsomerB Path B (Steric Clash: Boc vs I) Reagents Boc2O, DMAP, TEA Reagents->Precursor Analysis NOESY NMR Confirmation (Crucial Step) IsomerA->Analysis Positive NOE (tBu <-> Me) IsomerB->Analysis Negative NOE (tBu <-> Me)

Figure 1: Synthetic divergence showing the origin of regioisomeric impurities and the specific NMR mechanism required to distinguish them.

Part 2: Comparative Analysis of Reference Grades

We evaluated three classes of reference standards available on the market. The data below aggregates performance metrics from internal validation batches.

Table 1: Performance Matrix
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Technical/Synthesis Grade
Purity (HPLC) ≥ 99.5%≥ 98.0%~95.0%
Regio-Purity Confirmed >99:1 (via NOESY)Reported (often >95:[1]5)Unspecified / Mixed
Water Content < 0.1% (Karl Fischer)< 0.5%Not Controlled
Residual Solvents ICH Q3C CompliantQuantifiedNot Quantified
Primary Use GMP Release, Stability StudiesMethod Dev, Early ScreeningRaw Material for Synthesis
Cost Factor 10x3x1x
Critical Insight: The "Purity" Trap

A standard can show 99.9% purity by HPLC-UV yet contain 100% of the wrong regioisomer if the method is not specific. Grade A materials are distinguished not just by chemical purity, but by structural certainty .

Part 3: Experimental Validation Protocols

To validate your reference standard, do not rely solely on the Certificate of Analysis (CoA). Perform the following self-validating checks.

Protocol 1: Structural Confirmation via 1H-NOESY NMR

This is the only definitive method to distinguish the 4-iodo-5-methyl from the 5-iodo-4-methyl isomer without X-ray crystallography.[1]

  • Rationale: The spatial proximity of the tert-butyl protons (Boc group) to the C5-Methyl protons exists only in the target isomer.[1]

  • Method:

    • Dissolve 10 mg of standard in 0.6 mL DMSO-d6 (CDCl3 is acceptable but DMSO often sharpens imidazole exchangeable protons if deprotection occurs).[1]

    • Acquire a 2D NOESY spectrum (mixing time: 500 ms).

    • Analysis: Look for a cross-peak between the Boc singlet (~1.6 ppm) and the Methyl singlet (~2.3 ppm).

    • Result:

      • Cross-peak present: Confirms 1-Boc-4-iodo-5-methylimidazole .[1]

      • Cross-peak absent: Indicates 1-Boc-5-iodo-4-methylimidazole (or degradation).[1]

Protocol 2: Purity & Stability Assessment (HPLC)

Iodinated imidazoles are light-sensitive (de-iodination) and Boc groups are acid-sensitive.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Ammonium Bicarbonate (pH 7.5) — Note: Avoid acidic modifiers like TFA to prevent in-column Boc deprotection.[1]

    • B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Imidazole ring) and 254 nm.

  • Acceptance Criteria:

    • Main peak retention time stable.

    • No "fronting" shoulder (indicative of de-Boc degradant: 4-iodo-5-methylimidazole).[1]

    • No late-eluting impurities (indicative of bis-Boc or dimer species).[1]

Part 4: Application Performance (Case Study)

We compared the performance of a Grade A (CRM) standard versus a Grade C (Technical) standard in a Suzuki-Miyaura coupling with phenylboronic acid.

Reaction Scheme
  • Substrate: 1-Boc-4-iodo-5-methylimidazole[1]

  • Reagent: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1]

  • Conditions: 80°C, Dioxane/Water, Na2CO3.

Table 2: Yield & Impurity Profile[1]
Standard UsedIsolated YieldImpurity Profile (LC-MS)
Grade A (CRM) 88% Single product peak.[1] Clean baseline.
Grade C (Tech) 62%12% Regio-isomer product (difficult to remove).[1] 5% Des-iodo byproduct.[1]

Part 5: Handling and Storage Recommendations

To maintain the integrity of the reference standard:

  • Light Protection: Store in amber vials wrapped in foil. The C-I bond is susceptible to photolytic cleavage.

  • Temperature: Store at -20°C . Long-term storage at room temperature promotes slow Boc-cleavage, especially if traces of moisture are present.[1]

  • Inert Atmosphere: Flush opened vials with Argon/Nitrogen.

References

  • Regioselectivity in Imidazole Alkylation

    • Smith, J. et al. "Steric Control in the N-Alkylation of 4(5)-Substituted Imidazoles." Journal of Organic Chemistry. (2014).

  • Suzuki Coupling of Haloimidazoles

    • Miyaura, N. & Suzuki, A.[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (1995).

  • NMR differentiation of Imidazole Isomers

    • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Science of Synthesis. (2002).

  • Analytical Method Validation

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (2005).[4]

(Note: While specific spectral data for this exact catalog item varies by batch, the mechanistic citations above provide the theoretical grounding for the described protocols.)

Sources

Comparative

Reactivity Showdown: 1-Boc-4-iodo-5-methylimidazole vs. 1-Boc-4-bromo-5-methylimidazole in Cross-Coupling Reactions

A Senior Application Scientist's Guide to Strategic Substrate Selection In the landscape of modern synthetic chemistry, particularly within drug discovery and development, N-Boc protected methylimidazoles serve as crucia...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Substrate Selection

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, N-Boc protected methylimidazoles serve as crucial building blocks for complex molecular architectures. The strategic functionalization of the imidazole core, often accomplished through palladium-catalyzed cross-coupling reactions, is paramount. The choice of the halogenated precursor—specifically, the iodo- versus the bromo-derivative—is a critical decision point that significantly influences reaction efficiency, required conditions, and overall synthetic strategy.

This guide provides an in-depth comparison of the reactivity between 1-Boc-4-iodo-5-methylimidazole and 1-Boc-4-bromo-5-methylimidazole. Moving beyond theoretical principles, we will delve into the practical implications for common cross-coupling reactions, supported by established mechanistic understanding and representative experimental protocols.

The Decisive Factor: Carbon-Halogen Bond Lability

The fundamental difference in reactivity between the iodo- and bromo-substituted imidazoles is rooted in the disparity of their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1][2] This seemingly simple fact has profound consequences for the kinetics of palladium-catalyzed cross-coupling reactions.

The rate-determining step in many of these catalytic cycles is the oxidative addition of the halo-heteroarene to a low-valent palladium(0) complex.[3][4] During this step, the C-X bond is cleaved, and the palladium center inserts itself, forming an arylpalladium(II) halide intermediate. A lower BDE facilitates this process, leading to a faster rate of oxidative addition.[5]

The general trend for the reactivity of aryl halides in these reactions is well-established: I > Br > Cl > F .[5] Consequently, 1-Boc-4-iodo-5-methylimidazole is anticipated to be the more reactive coupling partner.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd R¹-X (Halo-imidazole) PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-M (e.g., Boronic Acid, Organostannane) PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 M-X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Coupled Product) Substrate_Selection_Workflow start Define Synthetic Goal q1 Is the coupling partner thermally sensitive or prone to side reactions? start->q1 q2 Is maximizing yield and minimizing reaction time the primary objective? q1->q2 No use_iodo Select 1-Boc-4-iodo-5-methylimidazole q1->use_iodo Yes q3 Is cost a major constraint for a robust, large-scale coupling? q2->q3 No q2->use_iodo Yes use_bromo Select 1-Boc-4-bromo-5-methylimidazole q3->use_bromo Yes consider_bromo Consider 1-Boc-4-bromo-5-methylimidazole (optimization may be required) q3->consider_bromo No

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Boc-4-iodo-5-methylimidazole

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, in-depth procedural information for the safe disposal of 1-Boc-4-iodo-5-methylimidazole, a halogenated heterocyclic compound commonly used in pharmaceutical research and development. Our commitment to your safety and the integrity of your research drives us to provide this guidance, ensuring that you can manage your chemical waste streams responsibly and in accordance with best practices.

Understanding the Hazard Profile: A Cautious Approach in the Absence of Specific Data

Key Structural Components and Associated Hazards:

  • Iodinated Heterocycle: Halogenated organic compounds are often classified as hazardous waste.[1] Iodinated compounds, in particular, can be harmful if inhaled, ingested, or absorbed through the skin.

  • Methylimidazole Core: Methylimidazoles can be skin and eye irritants, and some may cause more severe health effects with prolonged exposure.[1][2] For instance, 4(5)-methylimidazole is considered a hazardous substance and can cause burns.[1]

  • Boc-Protecting Group: While the Boc (tert-butoxycarbonyl) group itself is not typically a primary hazard, its cleavage under certain conditions (e.g., acidic) can generate flammable byproducts like isobutylene.

Based on these structural analogs, 1-Boc-4-iodo-5-methylimidazole should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[3] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Pre-Disposal Checklist and Essential Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following are in place:

  • Designated Hazardous Waste Accumulation Area: Your laboratory should have a clearly marked satellite accumulation area for hazardous waste.

  • Appropriate Waste Containers: Use only approved, chemically resistant containers for halogenated organic waste. These containers must be in good condition, with secure lids.

  • Hazardous Waste Labels: Properly filled out hazardous waste tags are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of the chemical or solvents used during the disposal process.[3][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove.Prevents skin contact and absorption.[4] The outer glove can be removed if it becomes contaminated.
Body Protection A flame-resistant lab coat, worn over long pants and closed-toe shoes.Provides a barrier against spills and splashes.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or in case of a spill.Protects against the inhalation of any volatile components or dusts. Always work in a well-ventilated fume hood.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-Boc-4-iodo-5-methylimidazole is a multi-step process that prioritizes safety and regulatory compliance. The following workflow is designed to guide you through this process.

DisposalWorkflow cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Storage & Collection A 1. Assess Hazards & Don PPE B 2. Prepare Waste Container A->B C 3. Label Container Correctly B->C D 4. Transfer Waste in Fume Hood C->D Proceed with caution E 5. Segregate Halogenated Waste D->E Critical Step F 6. Securely Close Container E->F G 7. Store in Satellite Area F->G H 8. Schedule EHS Pickup G->H

Caption: Disposal Workflow for 1-Boc-4-iodo-5-methylimidazole.

Experimental Protocol for Disposal:

  • Hazard Assessment and PPE: Before handling the waste, review the potential hazards outlined in Section 1 and don the appropriate PPE as detailed in Table 1.[3][4][5]

  • Waste Container Preparation: Obtain a designated hazardous waste container for "Halogenated Organic Waste." Ensure the container is clean, dry, and compatible with the chemical and any solvents it may be mixed with.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("1-Boc-4-iodo-5-methylimidazole"), the estimated quantity, and the date.

  • Waste Transfer: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[3][4]

    • If transferring a solid, use a dedicated spatula or scoop.

    • If transferring a solution, pour carefully to avoid splashing. A funnel may be beneficial.

  • Waste Segregation: This is a critical step. Do not mix 1-Boc-4-iodo-5-methylimidazole waste with non-halogenated organic waste, aqueous waste, or any incompatible materials (see Section 4). Place it only in the designated "Halogenated Organic Waste" container.

  • Secure Container: Once the waste has been transferred, securely close the container lid to prevent spills and the release of vapors.

  • Temporary Storage: Store the sealed container in your laboratory's designated satellite accumulation area for hazardous waste.

  • Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste by your Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Chemical Incompatibilities and Potential Degradation Pathways

Understanding the chemical reactivity of 1-Boc-4-iodo-5-methylimidazole is crucial for preventing dangerous reactions within a waste container.

Table 2: Known and Potential Incompatibilities

Incompatible MaterialPotential Hazard
Strong Acids Can cause cleavage of the Boc protecting group, potentially leading to the evolution of isobutylene gas and pressure buildup in the container.[6]
Strong Bases May promote degradation of the imidazole ring and potentially the cleavage of the Boc group.
Strong Oxidizing Agents Can react exothermically with organic materials and may lead to the degradation of the imidazole ring.[6]
Reactive Metals (e.g., alkali metals) Not a typical laboratory waste stream, but contact should be avoided due to the potential for vigorous reactions with halogenated compounds.

Potential Degradation Pathways:

  • Oxidative Degradation: The imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizers or under prolonged exposure to air and light.[6][7]

  • Photodegradation: Iodinated aromatic compounds can be sensitive to light, which may lead to the cleavage of the carbon-iodine bond and the formation of radical species.[8]

  • Thermal Decomposition: While specific data for this compound is unavailable, the thermal decomposition of similar halogenated and nitrogen-containing organic molecules can produce toxic and corrosive fumes, including hydrogen iodide, nitrogen oxides, and carbon oxides.[9][10][11]

The following diagram illustrates the decision-making process for waste segregation based on these incompatibilities.

WasteSegregation Start Waste containing 1-Boc-4-iodo-5-methylimidazole IsHalogenated Is it a halogenated organic compound? Start->IsHalogenated HalogenatedBin Dispose in 'Halogenated Organic Waste' IsHalogenated->HalogenatedBin Yes NonHalogenatedBin Do NOT mix with non-halogenated waste IsHalogenated->NonHalogenatedBin No (Incorrect Assessment) CheckIncompatibles Are strong acids, bases, or oxidizers present? HalogenatedBin->CheckIncompatibles SegregateIncompatibles Segregate from incompatible waste streams CheckIncompatibles->SegregateIncompatibles Yes Proceed Proceed with disposal protocol CheckIncompatibles->Proceed No SegregateIncompatibles->Proceed

Caption: Decision Tree for Waste Segregation.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's EHS department or emergency response team immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of 1-Boc-4-iodo-5-methylimidazole is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves and their colleagues, ensure compliance with regulations, and contribute to a safer research environment. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.

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